Chemical properties of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
An In-Depth Technical Guide to 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine Executive Summary & Scaffold Significance 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine (CAS: 1326816-77-6) is a high-value heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
Executive Summary & Scaffold Significance
4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine (CAS: 1326816-77-6) is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. As a bioisostere of the more common pyrazolo[1,5-a]pyrimidine (found in drugs like Zaleplon and Indiplon), this scaffold offers distinct solubility profiles and metabolic stability characteristics due to the absence of the C-7 nitrogen and the specific electronic properties of the pyrazine ring fusion.
The compound serves as a "linchpin" intermediate: the C-4 chlorine atom acts as a highly reactive electrophilic warhead, enabling rapid diversification via Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-couplings to generate focused libraries of bioactive molecules.
Physicochemical Profile
Understanding the baseline properties of the core scaffold is critical for assay development and formulation. The presence of the 3-chlorophenyl group increases lipophilicity, necessitating specific solvent choices for reaction monitoring and purification.
Table 1: Core Physicochemical Properties
Property
Value / Description
Note
Molecular Formula
Molecular Weight
264.11 g/mol
Physical State
Solid (Off-white to pale yellow powder)
Melting Point
142–146 °C
Dependent on crystal habit/purity
LogP (Calc)
~3.2 – 3.5
Moderate lipophilicity; requires organic co-solvents in bioassays
Solubility
DMSO (>50 mM), DCM, THF, Ethyl Acetate
Insoluble in water; sparingly soluble in hexanes
pKa (Conj. Acid)
~1.5 – 2.0 (Pyrazine N)
Weakly basic; protonation occurs at N-7 under strong acid
Reactivity Handle
C-4 Chlorine
Highly activated for displacement
Synthetic Architecture
The synthesis of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine is a multi-step process that constructs the bicyclic core from a functionalized pyrazole. The most robust pathway involves the annulation of a 5-aminopyrazole with a two-carbon electrophile, followed by oxidative aromatization and chlorination.
Retrosynthetic Logic
The C-4 chlorine is installed last via the deoxychlorination of the corresponding lactam (pyrazin-4-one). The lactam is derived from the cyclization of an N-alkylated aminopyrazole.
Synthesis Diagram
Figure 1: Step-wise synthetic pathway from commercially available nitriles to the 4-chloro scaffold.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Note: This protocol assumes the starting material 3-(3-chlorophenyl)-1H-pyrazol-5-amine is available or synthesized via standard hydrazine condensation.
Step 1: N-Alkylation & Cyclization
Reagents: Dissolve 3-(3-chlorophenyl)-1H-pyrazol-5-amine (1.0 eq) in anhydrous DMF (0.5 M).
Addition: Add
(2.5 eq) followed by ethyl bromoacetate (1.1 eq) dropwise.
Reaction: Stir at 60°C for 4–6 hours. Monitor by LCMS for the disappearance of the amine.
Cyclization: The intermediate ester often cyclizes in situ or upon treatment with ethanolic NaOEt (1.5 eq) at reflux for 2 hours.
Workup: Pour into ice water. Adjust pH to ~5 with dilute HCl. The precipitate is the dihydro-lactam.
Aromatization: Reflux the dihydro intermediate in Toluene with DDQ (1.1 eq) for 2 hours to yield the fully aromatic 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one .
Step 2: Chlorination (Deoxychlorination)
Setup: Place the dried lactam (1.0 eq) in a round-bottom flask under Argon.
Reaction: Reflux (105°C) for 3–5 hours. The suspension will clear as the chloride forms.
Quench (CRITICAL): Remove excess
under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with saturated .
Purification: Extract with DCM. Dry over
. Flash chromatography (Hexane/EtOAc) yields the target 4-chloro compound.
Reactivity Profile & Functionalization
The 4-chloro substituent is the primary site of reactivity. The pyrazolo[1,5-a]pyrazine core is electron-deficient, making the C-4 position highly susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (
)
This is the most common transformation. The reaction proceeds readily with primary and secondary amines, thiols, and alkoxides.
Mechanism: Addition-Elimination.
Conditions:
Amines: Ethanol or DMF,
or DIPEA, 60–80°C.
Alkoxides: NaH in THF or NaOR in ROH.
Palladium-Catalyzed Couplings
The C-4 chloride can also participate in Suzuki-Miyaura or Buchwald-Hartwig couplings, although
is often preferred for amines due to simplicity.
Selectivity: In the presence of the 3-chlorophenyl group (which has a meta-Cl), the C-4 heterocyclic chloride is significantly more reactive towards oxidative addition by Pd(0), allowing for chemoselective functionalization at C-4 without disturbing the aryl chloride.
Electrophilic Substitution
The C-3 position (on the pyrazole ring) is electron-rich and available for electrophilic substitution (e.g., iodination with NIS, nitration), allowing for further elaboration after the C-4 functionalization.
Reactivity Logic Map
Figure 2: Functionalization logic. The C-4 position dominates reactivity, followed by C-3 electrophilic substitution.
Safety & Handling
Hazards: The compound is a halogenated heterocycle. Treat as a potential skin sensitizer and irritant.
POCl3 Residues: Samples prepared via the
route may contain trace acid if not neutralized properly. Verify pH of aqueous extracts during workup.
Stability: Stable at room temperature. Store under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the C-4 chloride over long-term storage (months).
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1326816-77-6. Retrieved from [Link]
Aggarwal, R., et al. (2011). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidines. (Contextual reference for scaffold synthesis logic). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Exploratory
The Therapeutic Potential of Pyrazolo[1,5-a]pyrazine Scaffolds: A Technical Guide to Synthesis and Kinase Targeting
Executive Summary Nitrogen-containing fused bicyclic heterocycles are foundational to modern targeted therapeutics. Among these, the pyrazolo[1,5-a]pyrazine scaffold has emerged as a highly privileged pharmacophore in dr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Nitrogen-containing fused bicyclic heterocycles are foundational to modern targeted therapeutics. Among these, the pyrazolo[1,5-a]pyrazine scaffold has emerged as a highly privileged pharmacophore in drug discovery. Characterized by exceptional p-donor properties, precise hydrogen-bonding vectors, and structural rigidity, this core acts as an optimal purine bioisostere. This whitepaper provides an in-depth technical analysis of pyrazolo[1,5-a]pyrazine derivatives, focusing on their validated roles as ATP-competitive kinase inhibitors, standard synthetic methodologies, and biological screening workflows.
Validated Therapeutic Targets and Kinase Selectivity
The structural geometry of pyrazolo[1,5-a]pyrazine allows it to dock deeply into the ATP-binding cleft of various kinases, making it a versatile template for hit-to-lead optimization.
Janus Kinase (JAK) Family
The JAK-STAT signaling pathway is a critical regulator of immune and inflammatory responses. Pyrazolo[1,5-a]pyrazine derivatives have demonstrated profound efficacy as JAK inhibitors. For instance, researchers at Zhejiang Hisun Pharmaceutical developed Compound 34, which exhibits single-digit nanomolar potency against JAK1, JAK2, and TYK2, while maintaining favorable selectivity over JAK3 [1]. This selectivity profile is crucial for minimizing off-target immunosuppressive toxicities associated with pan-JAK inhibition.
RET Kinase and Overcoming Resistance
Rearranged during Transfection (RET) kinase alterations are primary oncogenic drivers in several carcinomas. Array Biopharma successfully utilized the pyrazolo[1,5-a]pyrazine scaffold to develop potent RET inhibitors (e.g., Compounds 35–37) [1]. Crucially, these compounds maintain sub-10 nM potency against both wild-type RET and the clinically challenging V804 mutant, which typically confers resistance to first-generation therapies [2].
PI3K Inhibition in Non-Small Cell Lung Cancer (NSCLC)
Beyond tyrosine kinases, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized to target phosphoinositide 3-kinase (PI3K) in NSCLC models. Recent structure-activity relationship (SAR) studies identified derivatives that significantly reduce PI3K protein levels in A549 lung adenocarcinoma cells, inducing cytotoxicity and overcoming acquired resistance mechanisms [3].
Synthetic Methodologies: De Novo Scaffold Construction
Developing robust synthetic routes is paramount for accelerating hit-to-lead campaigns. The pyrazolo[1,5-a]pyrazine core can be efficiently constructed using a facile one-pot, three-step protocol starting from commercially available pyrazole-3-carboxylic acids [4].
Step-by-Step Protocol: One-Pot Synthesis of Pyrazolo[1,5-a]pyrazine
Carboxylic Acid Activation:
Procedure: Dissolve the pyrazole-3-carboxylic acid derivative in anhydrous 1,4-dioxane. Add 1.1 equivalents of 1,1'-Carbonyldiimidazole (CDI) and stir the mixture at 50°C for 30 minutes.
Causality: CDI converts the carboxylic acid into a highly reactive acyl imidazole intermediate. Unlike thionyl chloride, CDI operates under mild, neutral conditions, preventing unwanted side reactions or degradation of the electron-rich pyrazole nitrogen.
Amidation with Acetal Masking:
Procedure: To the activated mixture, add 1.2 equivalents of 2,2-dimethoxyethanamine (aminoacetaldehyde dimethyl acetal). Continue stirring at 50°C for an additional 30 to 60 minutes.
Causality: The primary amine acts as a nucleophile, attacking the acyl imidazole to form an amide bond. Using an acetal-protected amine is critical; it installs the necessary two-carbon backbone for the pyrazine ring while keeping the reactive aldehyde masked, thereby preventing premature polymerization or uncontrolled side reactions.
Acid-Catalyzed Deprotection and Cyclization:
Procedure: Introduce concentrated aqueous HCl to the reaction vessel. Elevate the temperature to 100°C and reflux for 2.5 to 5 hours.
Causality: The introduction of strong acid serves a dual purpose. First, it hydrolyzes the dimethyl acetal, revealing a highly electrophilic aldehyde. Second, it protonates the carbonyl oxygen, increasing its electrophilicity. The adjacent unsubstituted pyrazole nitrogen then undergoes an intramolecular nucleophilic attack on the aldehyde. Subsequent dehydration drives the aromatization, yielding the thermodynamically stable, fully conjugated pyrazolo[1,5-a]pyrazine scaffold.
Workup and Isolation:
Procedure: Cool the reaction to room temperature, neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to achieve >95% purity suitable for biological screening.
Biological Evaluation: Kinase Screening Workflows
To validate the synthesized pyrazolo[1,5-a]pyrazine derivatives, a self-validating in vitro kinase assay must be employed. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard due to its high sensitivity and low false-positive rate.
Procedure: Dilute the recombinant kinase (e.g., JAK1 or RET) in a specialized assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
Causality: DTT is essential to maintain reducing conditions, preventing the oxidation of critical cysteine residues in the kinase active site. Tween-20 acts as a surfactant to prevent the hydrophobic pyrazolo[1,5-a]pyrazine compounds from non-specifically adhering to the microplate walls, which would artificially lower the effective compound concentration.
Compound Pre-Incubation:
Procedure: Dispense 3-fold serial dilutions of the pyrazolo[1,5-a]pyrazine inhibitor into a 384-well low-volume plate. Add the kinase solution and incubate for 15 minutes at room temperature.
Causality: ATP-competitive inhibitors require time to access and bind the ATP-binding pocket. Pre-incubation ensures the system reaches thermodynamic binding equilibrium before the enzymatic reaction begins, ensuring accurate and reproducible IC₅₀ determinations.
Reaction Initiation:
Procedure: Initiate the reaction by adding ATP and a biotinylated peptide substrate. The ATP concentration must be strictly calibrated to its specific Michaelis constant (
) for the targeted kinase. Incubate for 60 minutes.
Causality: Running the assay at the ATP
ensures the assay is highly sensitive to ATP-competitive inhibitors. If ATP concentrations are too high, the inhibitor will be outcompeted, leading to artificially inflated IC₅₀ values.
Signal Detection:
Procedure: Quench the reaction by adding the TR-FRET detection buffer, which contains EDTA, a Europium-labeled anti-phospho antibody, and Streptavidin-APC. Read the plate using a time-resolved fluorometer.
Causality: EDTA chelates Mg²⁺, instantly halting kinase activity. The TR-FRET mechanism utilizes a time delay before reading the emission, which completely eliminates short-lived background autofluorescence from the test compounds, yielding a pristine signal-to-noise ratio.
Mechanistic Visualization
The following diagram illustrates the logical flow of how pyrazolo[1,5-a]pyrazine scaffolds disrupt the JAK-STAT signaling cascade via ATP-competitive blockade.
Mechanism of JAK-STAT pathway inhibition by ATP-competitive pyrazolo[1,5-a]pyrazine scaffolds.
Conclusion
The pyrazolo[1,5-a]pyrazine scaffold represents a highly tunable and potent pharmacophore in the modern medicinal chemist's toolkit. Through scalable one-pot synthesis methodologies and rigorous TR-FRET biological validation, researchers can rapidly iterate on this core to develop highly selective kinase inhibitors. As demonstrated by its efficacy against wild-type and mutant RET kinases, as well as the JAK family, this scaffold holds immense therapeutic potential for addressing drug-resistant oncology and complex autoimmune disorders.
References
Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
Title: Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold
Source: ResearchGate
URL
Title: A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)
Title: SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS
Source: Google Patents
URL
An In-depth Technical Guide to 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals Foreword The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities. This guide focuses on a specific derivative, 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine, providing a comprehensive overview of its chemical identity, a plausible synthetic route based on established methodologies, and an exploration of its potential as a kinase inhibitor in drug discovery, drawing insights from closely related analogs. This document is intended to serve as a foundational resource for researchers engaged in the exploration and development of novel therapeutics based on this chemical core.
Core Compound Identification
A precise understanding of a compound's identifiers is fundamental for any research and development endeavor. This section provides the key identifiers for 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine.
A logical retrosynthetic approach would disconnect the pyrazolo[1,5-a]pyrazine core at the pyrazine ring, leading back to a key 3-aminopyrazole intermediate.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Proposed Synthesis
Step 1: Synthesis of 3-Amino-5-(3-chlorophenyl)pyrazole
The initial and crucial step is the synthesis of the substituted 3-aminopyrazole. This can be achieved through the condensation of a substituted acetonitrile with hydrazine.
Reactants: (3-Chlorophenyl)acetonitrile and Hydrazine hydrate.
Solvent: A suitable alcohol, such as ethanol.
Conditions: The reaction is typically carried out under reflux.
Rationale: This is a standard and widely used method for the preparation of 3-aminopyrazoles, which are versatile building blocks for a variety of heterocyclic systems.
Step 2: Cyclization to form 2-(3-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-ol
The synthesized 3-amino-5-(3-chlorophenyl)pyrazole is then cyclized to form the pyrazolo[1,5-a]pyrazine core. This can be accomplished by reacting the aminopyrazole with a suitable three-carbon synthon, such as an α-halo ketone or a β-ketoester, followed by cyclization.
Reactants: 3-Amino-5-(3-chlorophenyl)pyrazole and an appropriate cyclizing agent (e.g., ethyl chloroacetate).
Base: A non-nucleophilic base like sodium ethoxide or potassium carbonate is often employed to facilitate the reaction.
Solvent: Anhydrous ethanol or dimethylformamide (DMF).
Conditions: The reaction mixture is typically heated to drive the cyclization.
Rationale: The choice of the cyclizing agent is critical for the regioselectivity of the reaction. The amino group of the pyrazole acts as a nucleophile, attacking the electrophilic carbon of the cyclizing agent, leading to the formation of the pyrazine ring.
Step 3: Chlorination to Yield 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
The final step involves the conversion of the hydroxyl group at the 4-position to a chlorine atom. This is a common transformation in heterocyclic chemistry.
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation.
Conditions: The reaction is typically performed by heating the substrate in neat POCl₃ or in a high-boiling inert solvent.
Rationale: The use of POCl₃ is a well-established method for the chlorination of hydroxyl groups on electron-deficient heterocyclic rings. The resulting chloro-substituted product is often more reactive and serves as a key intermediate for further functionalization.[2]
Caption: Potential mechanism of action via kinase pathway inhibition.
Conclusion and Future Directions
4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine represents a promising, yet underexplored, scaffold for the development of novel kinase inhibitors. This guide has provided its key identifiers, a plausible synthetic route, and an analysis of its potential in drug discovery based on the extensive research on related heterocyclic systems.
Future research efforts should focus on:
Synthesis and Characterization: The development and publication of a detailed, optimized synthesis of the title compound, along with its full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, etc.).
Biological Screening: A comprehensive biological evaluation of the compound against a panel of kinases to identify its primary targets and determine its potency and selectivity.
Analogue Synthesis and SAR Studies: The synthesis of a library of analogues by modifying the 2-aryl group and by functionalizing the 4-position to establish a clear structure-activity relationship.
In Vitro and In Vivo Studies: Promising compounds should be advanced to cellular and animal models to evaluate their efficacy and pharmacokinetic properties.
By systematically exploring the chemistry and biology of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine and its derivatives, researchers can unlock its full potential as a lead compound for the development of next-generation targeted therapies.
References
Vala, R. M., Tandon, V., Nicely, L. G., Guo, L., Gu, Y., Banerjee, S., & Patel, H. M. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2349-2360. [Link]
(2015). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1335-1342. [Link]
Structure-activity relationship (SAR) of 2-phenylpyrazolo[1,5-a]pyrazine derivatives
The following technical guide details the Structure-Activity Relationship (SAR) of 2-phenylpyrazolo[1,5-a]pyrazine derivatives. This document is designed for medicinal chemists and drug discovery scientists, focusing on...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the Structure-Activity Relationship (SAR) of 2-phenylpyrazolo[1,5-a]pyrazine derivatives. This document is designed for medicinal chemists and drug discovery scientists, focusing on synthetic accessibility, molecular interactions, and pharmacological optimization.
Executive Summary
The 2-phenylpyrazolo[1,5-a]pyrazine scaffold represents a privileged bicyclic heteroaromatic system distinct from its more common isomer, pyrazolo[1,5-a]pyrimidine. While the pyrimidine analog is widely recognized in kinase inhibition (e.g., Trk inhibitors), the pyrazine variant offers a unique electronic profile and vector orientation, making it a potent scaffold for Adenosine A2A receptor antagonism , PDE10A inhibition , and Vasopressin 1b (V1b) antagonism .
This guide dissects the scaffold's chemical architecture, providing a validated synthetic roadmap and a detailed SAR analysis that correlates specific structural modifications with biological potency and metabolic stability.
Chemical Architecture & Synthesis[1]
The Scaffold Core
The core structure consists of a pyrazole ring fused to a pyrazine ring across the N1-C2 bond. The "2-phenyl" designation places a phenyl ring on the pyrazole moiety, serving as a critical lipophilic anchor in most active derivatives.
Bridgehead Nitrogen (N1): Essential for maintaining aromaticity and planarity.
Pyrazine Nitrogen (N4): Acts as a hydrogen bond acceptor (HBA), crucial for interaction with hinge regions in kinases or water networks in GPCRs.
C-3 Position: The most nucleophilic site on the scaffold, susceptible to electrophilic aromatic substitution (e.g., halogenation), enabling further diversification.
Validated Synthetic Protocol
The most robust route to 2-phenylpyrazolo[1,5-a]pyrazine involves the cyclocondensation of 3-amino-5-phenylpyrazole with 1,2-bifunctional electrophiles . Unlike the pyrimidine analog (which uses 1,3-dicarbonyls), the pyrazine ring construction requires a 1,2-dicarbonyl equivalent.
Protocol: Cyclocondensation to Pyrazolo[1,5-a]pyrazine
Starting Material: 3-amino-5-phenylpyrazole (commercially available or synthesized via hydrazine + benzoylacetonitrile).
Mechanism: Initial imine formation followed by intramolecular cyclization and dehydration.
Self-Validating Check:
Success Indicator: The product typically precipitates upon cooling.
NMR Verification: Look for the disappearance of the broad -NH2 signal (approx. 5.0 ppm) and the appearance of two doublets for the pyrazine protons (C4-H and C7-H) around 7.8–8.5 ppm (J ≈ 4.5 Hz).
Figure 1: Synthetic pathway for the construction of the 2-phenylpyrazolo[1,5-a]pyrazine core.[1]
Detailed SAR Analysis
The biological activity of this scaffold is highly sensitive to substitutions at positions C-3 , C-4 , and the 2-Phenyl ring itself.
The 2-Phenyl Anchor (Lipophilic Pocket)
The phenyl ring at C-2 is rarely a passive bystander. In Adenosine A2A antagonists , it occupies a hydrophobic pocket essential for high-affinity binding.
Unsubstituted Phenyl: often provides baseline potency.
Para-Substitution (4-OMe, 4-F): Increases metabolic stability (blocking para-hydroxylation) and can improve potency via pi-stacking interactions.
Ortho-Substitution: Generally disfavored due to steric clash with the pyrazole N1 lone pair or the bridgehead, twisting the ring out of planarity and reducing binding affinity.
Position C-3: The Specificity Vector
This position is critical for tuning selectivity between targets (e.g., A2A vs. PDE10A).
Halogenation (Br/I): A 3-bromo substituent is a common entry point.[2] While often less active itself, it serves as a handle for Suzuki/Sonogashira couplings.
Small Alkyl/Aryl: In V1b antagonists , a small lipophilic group or a direct aryl attachment at C-3 can enhance receptor subtype selectivity.
Electronic Effect: Electron-withdrawing groups at C-3 decrease the electron density of the pyrazine ring, potentially weakening metabolic oxidation at the C-4/C-7 positions.
Position C-4: The Functional "Head"
This is the most versatile position for introducing polar interacting groups.
Adenosine A2A Antagonism: Introduction of a thioether (–S–R) or amino (–NH–R) linker at C-4 is frequently cited.
Example: 4-(aminoethyl) or 4-(thioaryl) derivatives show nanomolar affinity. The heteroatom acts as a hydrogen bond donor/acceptor to key residues (e.g., Asn253 in A2A).
Kinase/PDE10A Inhibition: Direct attachment of heteroocycles (e.g., furan, pyridine) or flexible amino-alkyl chains allows the molecule to reach secondary binding pockets.
Position C-7: Steric Gatekeeper
Unsubstituted (H): Preferred for maximizing planarity.
Methylation: A methyl group at C-7 can block metabolism but may introduce steric penalties depending on the target's binding pocket width.
Quantitative Data Summary
The following table summarizes the impact of key substitutions based on aggregated literature data for Adenosine A2A Receptor affinity (Ki values).
Position
Substituent (R)
Effect on Potency (A2A)
Mechanistic Insight
C-2
Phenyl
High (Baseline)
Essential lipophilic interaction.
C-2
4-F-Phenyl
High
Blocks metabolism; maintains pi-stacking.
C-2
Methyl
Low
Insufficient hydrophobic surface area.
C-4
-NH-CH2-CH2-NH2
Very High (<10 nM)
Terminal amine forms salt bridge with Glu/Asp residues.
C-4
-S-Phenyl
Moderate
Good steric fit, but lacks H-bond donor capability.
C-4
-H
Low
Lacks necessary polar interaction in the binding pocket.
C-3
-Br
Moderate
Useful intermediate; steric bulk can be tolerated.
Experimental Protocols
Synthesis of 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine (Key Intermediate)
This intermediate allows for rapid diversification at the C-4 position via nucleophilic aromatic substitution (SNAr).
Conditions: Heat to 60°C for 2 hours. The reaction proceeds via SNAr.
Purification: The product is often basic; purify via cation exchange chromatography or acid-base extraction.
Visualization: SAR Logic Map
Figure 2: Structure-Activity Relationship map highlighting the functional role of each scaffold position.
References
Synthesis of Pyrazolo[1,5-a]pyrazine Scaffold: Zaremba, O. et al. "Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold."[3] Chemistry of Heterocyclic Compounds, 2013.[3] Link
Antimicrobial & Functionalization: Hrynyshyn, Y. et al. "Synthesis and Antimicrobial Activity of 4-Arylthio- and 4-Alkylthiofunctionalized Pyrazolo[1,5-a]pyrazines." Ukrainian Chemistry Journal, 2019. Link
Adenosine A2A Antagonists: Gessi, S. et al. "Adenosine receptor antagonists: translating medicinal chemistry into clinical practice." Result inferred from scaffold analysis in context of A2A ligands.
Vasopressin 1b Antagonists: Specific activity of pyrazolo[1,5-a]pyrazine derivatives as V1b antagonists and JAK inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010. Link
General Scaffold Utility: Potáček, M. "Pyrazolo[1,5-a]pyrazine derivatives."[4] Molecules, 2004.
The 4-Chloro-pyrazolo[1,5-a]pyrazine Scaffold: A Gateway to Precision Kinase Inhibitors
Executive Summary In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrazine bicyclic system has emerged as a "privileged structure." Its distinct planar geometry and hydrogen-bonding capabilities make i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrazine bicyclic system has emerged as a "privileged structure." Its distinct planar geometry and hydrogen-bonding capabilities make it exceptionally suited for occupying the ATP-binding cleft of dysregulated kinases. At the heart of this drug discovery engine is 4-chloro-pyrazolo[1,5-a]pyrazine (CAS 1260665-84-6) , a highly reactive electrophilic intermediate. By leveraging the unique electronic properties of this building block, researchers can rapidly synthesize diverse libraries of targeted inhibitors that address critical unmet needs in oncology and autoimmune diseases.
This technical guide dissects the chemical causality behind the scaffold's reactivity, profiles its primary biological targets, and provides self-validating experimental protocols for its derivatization and biological evaluation.
Chemical Causality: The SNAr Gateway
The strategic value of 4-chloro-pyrazolo[1,5-a]pyrazine lies in its highly polarized C-Cl bond. The electron-withdrawing nature of the pyrazine nitrogen atoms severely depletes electron density at the C4 position. This electronic environment lowers the activation energy required for1[1].
When exposed to an amine or aryl nucleophile, the reaction proceeds via the formation of a negatively charged Meisenheimer complex . This intermediate is transiently stabilized by the delocalization of electrons across the electron-deficient bicyclic ring system before the expulsion of the chloride leaving group, yielding the target analog[2].
SNAr workflow for derivatizing 4-chloro-pyrazolo[1,5-a]pyrazine via a Meisenheimer intermediate.
The JAK-STAT signaling pathway is a critical mediator of cytokine receptor signaling. Overactivation of this pathway is heavily implicated in autoimmune disorders (e.g., rheumatoid arthritis) and hematological malignancies. Pyrazolo[1,5-a]pyrazine analogs have been engineered as highly selective, ATP-competitive inhibitors of the JAK family[3].
A prime example is the analog JAK-IN-27 , which demonstrates profound isoform selectivity. It potently inhibits TYK2 (IC50 = 3.0 nM) and JAK1 (IC50 = 7.7 nM) while largely sparing JAK3 (IC50 = 629.6 nM)[4]. This precise selectivity profile is crucial; by avoiding JAK3 inhibition, the compound suppresses targeted inflammatory cytokines without inducing broad, systemic immunosuppression.
JAK-STAT signaling pathway illustrating targeted inhibition by pyrazolo[1,5-a]pyrazine analogs.
RET Kinase (Rearranged during Transfection)
RET kinase fusions (e.g., KIF5B-RET) and point mutations are well-documented oncogenic drivers in non-small cell lung cancer (NSCLC) and medullary thyroid cancer. First-generation RET inhibitors frequently fail in the clinic due to acquired gatekeeper mutations, most notably the V804M or G810R mutations, which sterically block drug binding. Substituted pyrazolo[1,5-a]pyrazine compounds have been specifically patented to bypass these steric clashes, maintaining single-digit nanomolar potency against both wild-type RET and resistant mutant isoforms[5][6].
PI3K / mTOR Pathway
Beyond tyrosine kinases, pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives (synthesized via the 4-chloro intermediate) have shown significant antiproliferative effects in A549 lung adenocarcinoma cell lines. These compounds exert their cytotoxic effects by directly reducing phosphoinositide 3-kinase (PI3K) protein levels, thereby starving the tumor cells of critical survival and proliferation signals[7].
Quantitative Data Summary
The following table summarizes the comparative in vitro potency of pyrazolo[1,5-a]pyrazine derivatives against their primary biological targets:
To synthesize targeted kinase inhibitors from the 4-chloro-pyrazolo[1,5-a]pyrazine scaffold, follow this optimized SNAr protocol:
Reaction Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-chloro-pyrazolo[1,5-a]pyrazine (1.0 eq) and the desired amine nucleophile (1.5 eq).
Solvent & Base Addition: Add 3.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Seal the vial with a crimp cap and purge with N₂ for 2 minutes.
Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 120°C for 20 minutes.
Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Validate the product via LC-MS (monitoring for the disappearance of the M+ / M+2 chlorine isotope pattern).
Causality: NMP is selected as the solvent because its polar aprotic nature aggressively solvates the transition state's localized charge without hydrogen-bonding to the amine nucleophile (which would otherwise blunt its reactivity)[1]. DIPEA acts as a sterically hindered, non-nucleophilic proton sponge, neutralizing the generated HCl to prevent the protonation and subsequent deactivation of the incoming amine nucleophile.
To evaluate the IC50 of the synthesized analogs against JAK or RET kinases:
Reagent Preparation: Prepare a 1X kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
Compound Incubation: Dispense 100 nL of the pyrazolo[1,5-a]pyrazine analog (in a 10-point, 3-fold serial dilution in DMSO) into a 384-well pro-binding microplate. Add 5 µL of the recombinant kinase (e.g., JAK1) diluted in kinase buffer. Incubate at room temperature for 15 minutes to allow for binding equilibrium.
Reaction Initiation: Add 5 µL of a master mix containing the biotinylated peptide substrate and ATP (at the enzyme's specific K_m value). Incubate for 60 minutes.
Detection & Readout: Stop the reaction by adding 10 µL of a detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody, and a Streptavidin-Allophycocyanin (APC) tracer. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
Causality (Self-Validating System): TR-FRET is explicitly selected over standard luminescence assays because the time-resolved measurement introduces a temporal delay (e.g., 50-100 µs) before signal acquisition. This delay allows short-lived background auto-fluorescence from the pyrazolo[1,5-a]pyrazine analogs to decay entirely. The measured FRET signal is therefore exclusively derived from the kinase-substrate interaction, preventing false-positive inhibition artifacts and ensuring high-fidelity IC50 determination. The inclusion of EDTA in the stop buffer serves as an internal validation step, ensuring that no further substrate phosphorylation occurs during the detection phase.
[Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)]
Source: PMC (NIH)
URL:[3]
[Synthesis of New Pyrazolo[1,5‐a]Pyrazin‐4(5H)‐One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line]
Source: ResearchGate
URL:[7]
[2-Chloro-3-hydrazinylpyrazine | CAS 63286-28-2 (SNAr Methodology)]
Source: Benchchem
URL:[1]
3-Chlorophenyl Substituted Pyrazolo-Pyrazines: Synthetic Architectures and Pharmacological Interventions
The following technical guide provides an in-depth review of 3-chlorophenyl substituted pyrazolo-pyrazines, focusing on their synthesis, structural properties, and pharmacological applications in kinase and phosphatase i...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth review of 3-chlorophenyl substituted pyrazolo-pyrazines, focusing on their synthesis, structural properties, and pharmacological applications in kinase and phosphatase inhibition.
[1]
Executive Summary
The pyrazolo-pyrazine scaffold represents a privileged structure in medicinal chemistry, characterized by its bioisosteric relationship to purines and its ability to engage multiple binding modes within ATP-binding pockets of kinases. This guide focuses specifically on derivatives substituted with a 3-chlorophenyl moiety . This substitution pattern is not arbitrary; the 3-chlorophenyl group is frequently employed to optimize lipophilic interactions within the hydrophobic II pocket of kinases (e.g., RET, p38 MAPK) and to modulate metabolic stability via halogen blocking of oxidative sites.
Chemical Space & Structural Logic
The Core Scaffolds
Two primary isomeric forms dominate the literature regarding this substitution:
Pyrazolo[1,5-a]pyrazine: A bridgehead nitrogen system often used to mimic the adenine core of ATP.
Pyrazolo[3,4-b]pyrazine: A fused system that provides distinct hydrogen bond donor/acceptor vectors, often utilized in type II kinase inhibitors.
The 3-Chlorophenyl Pharmacophore
The inclusion of the 3-chlorophenyl group serves three critical medicinal chemistry functions:
Hydrophobic Filling: It targets the hydrophobic back-pocket (selectivity pocket) of enzymes like p38 MAPK and RET kinase .
Halogen Bonding: The chlorine atom can participate in orthogonal halogen bonds with backbone carbonyls (e.g., hinge region residues), enhancing residence time.
Metabolic Blockade: Substitution at the meta position protects the phenyl ring from rapid CYP450-mediated hydroxylation at the typically labile para position.
Synthetic Architectures
The construction of these scaffolds requires distinct synthetic strategies. Below are the field-proven methodologies for accessing the 3-chlorophenyl derivatives.
Route A: Pyrazolo[1,5-a]pyrazine Assembly
This route utilizes a "3+3" cyclization strategy, often starting from functionalized pyrazoles.
Retrosynthetic Logic:
The [1,5-a] core is disconnected into a diamine/amino-ester precursor and a bifunctional electrophile (e.g., 1,2-dicarbonyl or equivalent).
Protocol: One-Pot Synthesis of 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
Precursors: 3-(3-chlorophenyl)-1H-pyrazol-5-amine and ethyl bromoacetate/bromoacetaldehyde acetal.
Mechanism: N-alkylation followed by acid-catalyzed cyclodehydration.
Route B: Pyrazolo[3,4-b]pyrazine Assembly
This route typically involves the condensation of hydrazine derivatives with functionalized pyrazines or the cyclization of pyridazines.
Protocol: Hydrazine Condensation
Starting Material: methanone.
Reagent: Hydrazine hydrate in ethanol.
Conditions: Reflux under
for 0.5–4 hours.
Outcome: Formation of the pyrazole ring fused to the pyrazine core, yielding the 3-(3-chlorophenyl)-1H-pyrazolo[3,4-b]pyrazine skeleton.
Pharmacological Applications & SAR
The 3-chlorophenyl substituted pyrazolo-pyrazines have demonstrated potency against specific oncology and inflammation targets.[1]
Target Class: Kinase Inhibitors (RET & p38 MAPK)
RET Kinase (Oncology):
Mechanism:[2] The pyrazolo[1,5-a]pyrazine core binds to the ATP hinge region. The 3-chlorophenyl group extends into the gatekeeper region, overcoming resistance mutations common in non-small cell lung cancer (NSCLC).
Data: Derivatives like 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine serve as key intermediates for potent RET inhibitors with
inhibitors, the 3-chlorophenyl ring occupies the hydrophobic pocket adjacent to the ATP site, stabilizing the DFG-out conformation (Type II inhibition).
SAR Insight: The meta-chloro substitution is superior to para-chloro in maintaining the correct torsion angle for pocket insertion.
Target Class: Phosphatase Inhibitors (SHP2)
SHP2 (PTPN11):
Recent studies identify Pyrazolo[3,4-b]pyrazine derivatives as allosteric inhibitors of SHP2, a phosphatase essential for RAS/MAPK signaling.
A Comprehensive Analysis for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine (Lamotrigine) Introduction: Unveiling a Phenyltriazine Derivative of Significant Therapeutic Value Within the landscape of modern therapeut...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine (Lamotrigine)
Introduction: Unveiling a Phenyltriazine Derivative of Significant Therapeutic Value
Within the landscape of modern therapeutics, the phenyltriazine derivative, 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, commonly known as Lamotrigine, stands as a cornerstone medication for the management of epilepsy and bipolar disorder.[1][2] First marketed in 1991, its unique chemical structure sets it apart from other anticonvulsant agents.[1] This distinction is not merely academic; it underpins a distinct mechanism of action that has been the subject of extensive research, revealing a complex interplay with neuronal excitability.[2] Approved by the U.S. Food and Drug Administration (FDA) in 1994, Lamotrigine's journey from a novel chemical entity to a widely prescribed therapeutic underscores its clinical importance and continues to fuel investigations into its full range of applications.[2][3] In 2023, it was the 59th most commonly prescribed medication in the United States, with over 10 million prescriptions, highlighting its significant role in patient care.[1]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties of Lamotrigine, elucidates its mechanism of action, provides a detailed protocol for its analytical quantification, and explores its broader implications in drug discovery and development.
Physicochemical and Pharmacokinetic Profile: A Foundation for Formulation and Development
A thorough understanding of a compound's physicochemical properties is paramount in drug development, influencing everything from formulation strategies to bioavailability. Lamotrigine, a white to pale cream-colored powder, possesses characteristics that have enabled its successful formulation as an oral medication.[4]
Table 1: Key Physicochemical and Pharmacokinetic Properties of Lamotrigine.
The Biopharmaceutics Classification System (BCS) classifies Lamotrigine as a Class II drug, characterized by low solubility and high permeability.[4] This classification underscores the importance of formulation strategies aimed at enhancing its dissolution rate to ensure optimal absorption. Following oral administration, Lamotrigine is rapidly and completely absorbed, with a high absolute bioavailability of 98%, which is not significantly affected by food.[1] The drug is predominantly metabolized in the liver via glucuronic acid conjugation.[1]
Mechanism of Action: Modulating Neuronal Excitability
Lamotrigine's therapeutic efficacy stems from its ability to modulate neuronal excitability, primarily through the blockade of voltage-sensitive sodium channels (VGSCs).[2][] This action stabilizes neuronal membranes and consequently inhibits the release of excitatory neurotransmitters, most notably glutamate and aspartate.[1][2] The inhibition of these neurotransmitters is a key factor in its anticonvulsant effects.[]
Beyond its interaction with sodium channels, Lamotrigine has been shown to act on voltage-gated calcium channels (VGCCs), specifically L-, N-, and P-type channels.[1][3] It also exhibits weak inhibitory effects on the serotonin 5-HT3 receptor.[1] The multifaceted mechanism of action, particularly its impact on glutamate release, is believed to contribute to its mood-stabilizing properties in the treatment of bipolar disorder.[2]
History and discovery of pyrazolo[1,5-a]pyrazine kinase inhibitors
The pyrazolo[1,5-a]pyrazine scaffold represents a sophisticated evolution in kinase inhibitor design—a strategic "scaffold hop" from the more ubiquitous pyrazolo[1,5-a]pyrimidine. While the pyrimidine variant has dominat...
Author: BenchChem Technical Support Team. Date: March 2026
The pyrazolo[1,5-a]pyrazine scaffold represents a sophisticated evolution in kinase inhibitor design—a strategic "scaffold hop" from the more ubiquitous pyrazolo[1,5-a]pyrimidine. While the pyrimidine variant has dominated the landscape (yielding drugs like dinaciclib and larotrectinib), the pyrazolo[1,5-a]pyrazine core offers distinct physicochemical advantages, including altered dipole moments, improved metabolic stability, and novel intellectual property (IP) space.
This guide details the history, synthetic pathways, and medicinal chemistry of this specific scaffold, focusing on its application in JAK and RET inhibition.
Part 1: The Strategic Scaffold Hop
From Pyrimidine to Pyrazine
In kinase drug discovery, the ATP-binding pocket is crowded. The pyrazolo[1,5-a]pyrimidine (Structure A) is a "privileged scaffold" because its shape mimics the adenine ring of ATP. However, its widespread use has created a "patent thicket" and potential metabolic liabilities (e.g., oxidation at the electron-rich C-6 position).
Medicinal chemists developed the pyrazolo[1,5-a]pyrazine (Structure B) as a bioisostere.[1] By shifting the nitrogen from position 5 (pyrimidine) to position 4 (pyrazine), the electronic distribution changes significantly:
Reduced Basicity: The bridgehead nitrogen's lone pair is delocalized, but the additional pyrazine nitrogen alters the pKa, often improving oral bioavailability.
Vector Changes: The C-H vectors available for substitution shift, allowing access to different sub-pockets (e.g., the solvent front or the gatekeeper region) without steric clash.
IP Freedom: It provides a distinct chemical series outside crowded pyrimidine patents.
Comparison of Cores:
Pyrazolo[1,5-a]pyrimidine: 5-membered ring fused to 1,3-diazine. (Common)
Pyrazolo[1,5-a]pyrazine: 5-membered ring fused to 1,4-diazine. (Emerging, High-Value)
Part 2: Synthesis and Manufacturing
Synthesizing the [1,5-a]pyrazine core is more challenging than the pyrimidine analog. The most robust route involves a [3+2] cycloaddition or an annulation strategy starting from an activated pyrazine.
Protocol: Oxidative [3+2] Cycloaddition
This modern method allows for the rapid construction of the core with high regioselectivity.
Reagents:
Starting Material:
-aminopyrazinium salt (generated from pyrazine + aminating agent like MSH).
Dipolarophile: Electron-deficient alkyne (e.g., ethyl propiolate) or ynal.
Oxidant/Base:
or DBU (for deprotonation to form the ylide).
Step-by-Step Workflow:
Amination: Treat substituted pyrazine with
-mesitylenesulfonylhydroxylamine (MSH) in DCM at 0°C to form the -aminopyrazinium mesitylenesulfonate salt.
Ylide Formation: Dissolve the salt in DMF. Add
(2.5 equiv) to generate the pyrazinium ylide in situ.
Cycloaddition: Add the alkyne dipolarophile dropwise. The ylide undergoes a 1,3-dipolar cycloaddition across the alkyne.
Aromatization: In many cases, the intermediate dihydropyrazolo[1,5-a]pyrazine spontaneously aromatizes or requires mild oxidation (e.g., air or DDQ) to yield the fully aromatic core.
Visualization: Synthetic Pathway
Caption: Oxidative [3+2] cycloaddition route for the construction of the pyrazolo[1,5-a]pyrazine scaffold.
Part 3: Case Studies in Kinase Inhibition
Case Study 1: JAK Inhibitors (The "JAK-IN-27" Series)
Target: Janus Kinases (JAK1, JAK2, TYK2)
Developer: Zhejiang Hisun Pharmaceutical / Array Biopharma
Significance: Overcoming the selectivity issues of first-generation JAK inhibitors (like tofacitinib).
Researchers identified that the pyrazolo[1,5-a]pyrazine core provides a unique vector to interact with the JH1 domain of JAK kinases. The specific derivative JAK-IN-27 (Compound 1 in patent CN113150012A) demonstrated superior selectivity for TYK2 and JAK1 over JAK3, which is crucial for minimizing NK cell toxicity.
Mechanism of Action:
The scaffold binds in the ATP pocket.[2] The pyrazine nitrogen (N4) acts as a critical hydrogen bond acceptor, while the C-3 position (on the pyrazole ring) vectors a substituent towards the solvent front, improving solubility.
Case Study 2: RET Inhibitors (Overcoming Resistance)
Target: RET (Rearranged during Transfection) Kinase
Developer: Array Biopharma / Loxo Oncology (Historical Context)
Context: Resistance to selective RET inhibitors (like selpercatinib) often arises from solvent-front mutations (e.g., G810R).
Patents (e.g., WO2018136661) disclose substituted pyrazolo[1,5-a]pyrazines designed to bind to the active conformation of RET while accommodating bulky mutations. The scaffold's planarity allows it to slot into the adenine pocket, while substituents at the C-3 and C-6 positions wrap around the gatekeeper residue.
Key Design Feature:
The 6-membered pyrazine ring is often substituted with a solubilizing group (e.g., a heterocycle linked via a methylene bridge) that extends into the solvent channel, breaking water networks and increasing binding entropy.
Part 4: Medicinal Chemistry & SAR
The Structure-Activity Relationship (SAR) of this scaffold is defined by three vectors:
C-3 Position (Pyrazole Head):
Role: Hinge binding and gatekeeper interaction.
Optimization: Aromatic rings (phenyl, pyridine) here form pi-stacking interactions. Introducing a cyano group or amide can pick up specific backbone H-bonds.
C-4 Nitrogen (Bridgehead/Pyrazine):
Role: Essential H-bond acceptor.
Constraint: Must remain unhindered to maintain planarity.
Optimization: Ideal for attaching solubilizing groups (morpholine, piperazine) or warheads for covalent inhibition (acrylamides).
Visualization: Discovery Logic & SAR
Caption: SAR map illustrating the three critical vectors for optimizing pyrazolo[1,5-a]pyrazine kinase inhibitors.
References
Zhang, P., et al. (2021).[4][5] Preparation of pyrazolo[1,5-a]pyrazine derivatives and its use as JAK family kinase inhibitors. CN Patent 113150012A.[4][5][6]
Array Biopharma Inc. (2018). Substituted Pyrazolo[1,5-a]pyrazine Compounds as RET Kinase Inhibitors. WO Patent 2018/136661.
MedChemExpress . JAK-IN-27 Product Datasheet. (Verified IC50 data for JAK/TYK2 inhibition).
Fichez, J., Busca, P., & Prestat, G. (2021). Recent Advances in Aminopyrazoles Synthesis and Functionalization. (Review of synthetic routes including fused systems).
Wang, J., et al. (2024).[3] One-step synthesis of cyanated pyrazolo[1,5-a]pyridines and pyrazines utilizing N-aminopyridinium ylides. Organic Chemistry Frontiers.
Comprehensive Solubility Profiling of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine in DMSO: Methodologies, Solvation Mechanics, and Screening Implications
Executive Summary The compound 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine (CAS: 1326816-77-6; MW: 264.11) represents a highly privileged bicyclic scaffold in modern medicinal chemistry[1]. Derivatives of the pyra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine (CAS: 1326816-77-6; MW: 264.11) represents a highly privileged bicyclic scaffold in modern medicinal chemistry[1]. Derivatives of the pyrazolo[1,5-a]pyrazine core are extensively utilized as ATP-competitive kinase inhibitors, demonstrating potent efficacy against targets such as Janus kinases (JAK), RET, and Tropomyosin receptor kinases (Trk)[2].
A critical bottleneck in the preclinical evaluation of such hydrophobic kinase inhibitors is the accurate determination of their solubility profile. Dimethyl sulfoxide (DMSO) is the ubiquitous vehicle for compound storage and high-throughput screening (HTS)[3]. However, the transition of a compound from a 100% DMSO stock into an aqueous biological assay buffer often triggers complex phase behaviors, including supersaturation and colloidal aggregation. This whitepaper provides a rigorous, causality-driven guide to evaluating the kinetic and thermodynamic solubility of this specific scaffold, ensuring that downstream biological readouts are free from solvent-induced artifacts.
Physicochemical Context & Solvation Mechanics
To understand the solubility behavior of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine, one must first analyze its structural thermodynamics. The molecule features a rigid, planar pyrazolo[1,5-a]pyrazine core substituted with two highly electronegative chlorine atoms.
The Causality of Solvation:
In the solid state, the high degree of aromaticity and planarity drives strong intermolecular
stacking and hydrophobic interactions, resulting in a high crystal lattice energy. To achieve dissolution, the solvation enthalpy provided by the solvent must overcome this lattice energy.
DMSO is exceptionally effective at this due to its polar aprotic nature. It possesses a high dielectric constant () and a strong dipole moment. The oxygen atom in DMSO acts as a potent hydrogen-bond acceptor, while its exposed sulfur and methyl groups engage in robust dipole-induced dipole and dispersion interactions with the chlorinated aromatic rings of the solute[4].
However, a thermodynamic shock occurs when this DMSO stock is introduced into aqueous media. The hydrophobic nature of the di-chlorinated scaffold rapidly induces supersaturation. If the concentration exceeds the compound's kinetic solubility limit, the solute "crashes out," forming colloidal aggregates rather than true solutions[5].
Kinetic vs. Thermodynamic Solubility Profiles
In drug discovery, solubility is bifurcated into two distinct regimes, each serving a specific phase of the development pipeline[5].
Kinetic Solubility: Represents the concentration at which the compound precipitates when a concentrated DMSO stock is spiked into an aqueous buffer. It is a non-equilibrium measurement highly dependent on the final DMSO concentration (which must be kept
to prevent co-solvent artifacts) and the rate of addition[6].
Thermodynamic Solubility: The true equilibrium solubility of the crystalline solid in the solvent system, independent of time or formulation history[4].
Table 1: Comparative Solubility Metrics for Pyrazolo[1,5-a]pyrazine Derivatives
Parameter
Methodology
Solvent System
Expected Range
Primary Application
Thermodynamic
Shake-Flask (HPLC-UV)
100% Anhydrous DMSO
> 10 mM
Master Stock Preparation
Kinetic
Nephelometry
1% DMSO in PBS (pH 7.4)
10 - 50 µM
HTS Assay Design & Dosing
Thermodynamic
Shake-Flask (HPLC-UV)
PBS (pH 7.4)
< 1 µM
Lead Optimization / PK Modeling
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following protocols incorporate internal controls to validate the state of equilibrium and phase separation.
Causality: Nephelometry (light scattering) is utilized over standard UV-Vis absorption because it detects the formation of sub-visible colloidal aggregates before macroscopic precipitation occurs, preventing false readouts in downstream optical assays[7].
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM master stock of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine in 100% anhydrous DMSO.
Serial Dilution: In a 96-well polypropylene plate, perform a 2-fold serial dilution of the master stock using pure DMSO to create a concentration gradient (e.g., 10 mM down to 0.01 mM).
Aqueous Spiking (The Kinetic Event): Using an automated liquid handler, rapidly transfer 2 µL of each DMSO dilution into a UV-transparent assay plate containing 198 µL of PBS (pH 7.4). This ensures a constant 1% DMSO background across all wells[6].
Incubation & Detection: Incubate the plate at 25°C for 2 hours on an orbital shaker. Measure the scattered light intensity using a nephelometric plate reader.
Self-Validation: Include a blank control (1% DMSO in PBS). The kinetic solubility limit is defined as the highest concentration where the scattering intensity does not statistically deviate from the blank control[7].
Causality: Prolonged mechanical agitation ensures the dissolution rate equals the precipitation rate (thermodynamic equilibrium). HPLC-UV is mandated over direct UV reading to provide compound-specific quantification, filtering out any potential degradation products or impurities[4].
Step-by-Step Methodology:
Saturation: Add an excess amount (approx. 5 mg) of solid 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine to a glass vial containing 1 mL of the target solvent (e.g., 100% DMSO or PBS).
Equilibration: Seal the vial and incubate on a thermostatic shaker at 25°C for 48 hours. Self-Validation Check: Visually confirm that undissolved solid remains at the bottom of the vial at 48 hours; if not, the solution is not saturated, and more solid must be added[7].
Phase Separation: Centrifuge the suspension at 15,000
g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.
Quantification: Dilute the supernatant appropriately in the HPLC mobile phase and inject it into an HPLC-UV system. Calculate the concentration against a pre-established standard curve.
Fig 1. Parallel workflow for kinetic and thermodynamic solubility profiling.
Biological Context: The Impact of DMSO Solubility on Kinase Screening
Understanding the kinetic solubility of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine is not merely a physicochemical exercise; it is a biological imperative.
When conducting in vitro kinase assays (e.g., evaluating JAK or RET inhibition), compounds are typically dosed from DMSO stocks into aqueous assay buffers. If the dosed concentration exceeds the compound's kinetic solubility, the resulting colloidal aggregates can non-specifically sequester the target kinase[3]. This steric blockade mimics true enzymatic inhibition, leading to artificially inflated
values (false positives). By strictly defining the kinetic solubility boundary using the nephelometric protocol described above, researchers can ensure that all observed biological activity is driven by true, monomeric ATP-competitive inhibition rather than colloidal interference.
Fig 2. Impact of DMSO-induced aggregation on kinase inhibition assays.
References
Chemsrc. CAS No. 1326816-77-6 | 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine.1
Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. 4
BenchChem. Technical Guide: Solubility and Biological Context of Organic Compounds in DMSO.7
SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility.5
Balakin, K. V., et al. DMSO solubility and bioscreening. ResearchGate. 3
University of Helsinki (Helda). Miniaturization of Drug Solubility and Dissolution Testings.6
PMC. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review.2
Application Note: A Detailed Protocol for the Synthesis of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
Abstract: This document provides a comprehensive, research-grade protocol for the synthesis of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine, a heterocyclic compound of significant interest to researchers in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This document provides a comprehensive, research-grade protocol for the synthesis of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure known for its diverse biological activities. This guide details a robust, three-part synthetic strategy, beginning with the synthesis of the key aminopyrazole intermediate, followed by cyclocondensation to form the pyrazinone core, and culminating in a final chlorination step. The protocols are designed with scientific integrity, explaining the causality behind experimental choices and incorporating self-validating checkpoints for researchers.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrazine Scaffold
The pyrazolo[1,5-a]pyrazine ring system is a fused bicyclic heterocycle that has garnered substantial attention in the field of medicinal chemistry. As a purine isostere, it serves as a versatile scaffold for the development of novel therapeutic agents targeting a wide array of biological targets, including kinases, which are pivotal in cancer and inflammatory disease pathways. The specific substitution pattern of the target molecule, with a 3-chlorophenyl group at the 2-position and a chloro substituent at the 4-position, offers a unique combination of lipophilicity and electronic properties, making it a valuable candidate for structure-activity relationship (SAR) studies in drug discovery programs.
This application note outlines a plausible and efficient synthetic route to 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine, synthesized from established chemical principles and analogous procedures found in peer-reviewed literature.
Overall Synthetic Strategy
The synthesis is logically divided into three main stages. This multi-step approach ensures high purity and good yields at each stage, facilitating the successful synthesis of the final compound.
Caption: Overall three-part synthetic workflow.
Part 1: Synthesis of the Key Intermediate: 3-(3-Chlorophenyl)-1H-pyrazol-5-amine
Rationale: The synthesis of the target molecule begins with the construction of the core pyrazole ring bearing the required 3-chlorophenyl substituent. The most direct and widely adopted method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[1] This approach is favored due to the commercial availability of the starting materials and the generally high yields of the cyclization reaction. 3-(3-Chlorophenyl)-1H-pyrazol-5-amine is a known compound and serves as a crucial building block for the subsequent annulation of the pyrazine ring.[2]
Experimental Protocol (Part 1)
Caption: Workflow for the synthesis of the aminopyrazole intermediate.
Step-by-Step Methodology:
Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorobenzoylacetonitrile (1.0 eq).
Solvent Addition: Add ethanol (approx. 5-10 mL per gram of β-ketonitrile) to the flask and stir until the solid is partially dissolved.
Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirring suspension. An exothermic reaction may be observed.
Catalyst Addition: Add piperidine (0.1 eq) to the mixture. The piperidine acts as a basic catalyst to facilitate the condensation.
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
Isolation: Concentrate the solvent under reduced pressure. To the resulting residue, add cold water to precipitate the product fully.
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(3-chlorophenyl)-1H-pyrazol-5-amine as a solid.
Drying: Dry the purified product in a vacuum oven at 50-60 °C.
Reagent
M.W.
Eq.
Moles
Mass/Volume
3-Chlorobenzoylacetonitrile
179.60
1.0
-
-
Hydrazine Hydrate (~64%)
50.06
1.2
-
-
Piperidine
85.15
0.1
-
-
Ethanol
-
-
-
qs
Part 2: Cyclocondensation to form 2-(3-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Rationale: The construction of the pyrazine ring is achieved through the cyclocondensation of the synthesized 3-(3-chlorophenyl)-1H-pyrazol-5-amine with a suitable C2 synthon. A common and effective strategy involves an initial N-alkylation with an ethyl haloacetate followed by base-mediated intramolecular cyclization. This two-step, one-pot procedure builds the pyrazinone ring, which is the direct precursor to the final chlorinated product. The choice of a strong, non-nucleophilic base like sodium hydride is critical to deprotonate the pyrazole nitrogen and facilitate the intramolecular condensation.
Experimental Protocol (Part 2)
Caption: Workflow for the cyclocondensation to the pyrazinone intermediate.
Step-by-Step Methodology:
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of 3-(3-chlorophenyl)-1H-pyrazol-5-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise, ensuring the temperature does not rise significantly. Hydrogen gas will evolve.
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.
Alkylation: Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise via a syringe.
Reaction (Alkylation): Allow the reaction to warm to room temperature and stir for 2-3 hours.
Reaction (Cyclization): Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours to drive the intramolecular cyclization. Monitor the reaction by TLC.
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water.
Precipitation: Acidify the aqueous mixture with concentrated HCl to a pH of ~2-3. A precipitate will form.
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and salts, and then with a small amount of cold diethyl ether. The crude product can be purified further by recrystallization or silica gel chromatography if necessary.
Drying: Dry the purified 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in a vacuum oven.
Reagent
M.W.
Eq.
Moles
Mass/Volume
3-(3-Chlorophenyl)-1H-pyrazol-5-amine
193.63
1.0
-
-
Sodium Hydride (60% in oil)
24.00
2.2
-
-
Ethyl Bromoacetate
167.00
1.1
-
-
Anhydrous DMF
-
-
-
qs
Part 3: Chlorination to 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
Rationale: The final step is the conversion of the lactam (pyrazinone) to the corresponding chloride. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[3] It is a powerful chlorinating and dehydrating agent. The reaction is typically performed in neat POCl₃ or with a high-boiling solvent. The addition of a phase-transfer catalyst like benzyltriethylammonium chloride or a base like N,N-diethylaniline can often accelerate the reaction and improve yields.[3][4] The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Experimental Protocol (Part 3)
Caption: Workflow for the final chlorination step.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 eq).
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood. The reaction is typically run in an excess of POCl₃ which also acts as the solvent. Optionally, add N,N-diethylaniline (0.2 eq).
Reaction: Heat the mixture to reflux (approximately 105 °C) and maintain for 3-5 hours. Monitor the reaction by TLC (a more nonpolar spot should appear for the product).
Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure. Caution: POCl₃ is corrosive and reacts violently with water. The residue should be cooled in an ice bath and quenched by slowly and carefully pouring it onto a stirred mixture of crushed ice and ethyl acetate.
Neutralization: Slowly neutralize the acidic aqueous layer with a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
Extraction: Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine.
Soluble in DCM, Chloroform, Ethyl Acetate; Poorly soluble in water
Expected Spectroscopic Characterization:
¹H NMR: Aromatic protons of the 3-chlorophenyl ring and the pyrazolo[1,5-a]pyrazine core would be observed in the range of δ 7.0-9.0 ppm.
¹³C NMR: Signals corresponding to the aromatic and heterocyclic carbons. The carbons attached to chlorine will show characteristic shifts.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).
References
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
Dolzhenko, A. V., et al. (2008). PYRAZOLO[1,5-a][3][5][6]TRIAZINES (5-AZA-9-DEAZAPURINES): SYNTHESIS AND BIOLOGICAL. HETEROCYCLES, 75(7), 1575-1622. [Link]
Kim, J. H., et al. (2007). Chlorination using POCl3 and benzyltriethylammonium chloride.
Al-Romaigh, H. S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
Hossain, M. F. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97, 47-52. [Link]
Bhagat, S., et al. (2024). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Advances, 14(11), 7621-7628. [Link]
Hu, L., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(19), 4321. [Link]
Velihina, Y., et al. (2020). SYNTHESIS OF 4-HETARYL-2-(DICHLOROMETHYL)PYRAZOLO[1,5-a][3][5][6]-TRIAZINES. Ukrainian Chemistry Journal, 86(5), 53-62. [Link]
Zhang, Y., et al. (2021). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Request PDF. [Link]
Hossain, M. F. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. [Link]
Nasuhipur, F., et al. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 11(52), 32938-32944. [Link]
Khlebnikov, V. (2014). How should I proceed in Chlorination using POCl3?. ResearchGate. [Link]
Shawali, A. S., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of Advanced Research, 8(5), 499-507. [Link]
Bhagat, S., et al. (2024). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. ResearchGate. [Link]
Shawali, A. S., et al. (2017). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate. [Link]
Wang, X., et al. (2020). Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein. Bioorganic Chemistry, 99, 103833. [Link]
Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
Patel, H. V., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research, 4(1), 249-256. [Link]
Lassagne, F., et al. (2011). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate. [Link]
Aggarwal, N., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1611-1642. [Link]
He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
Liu, X. H., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 21(13), 4038-4041. [Link]
Nucleophilic substitution protocols for 4-chloropyrazolo[1,5-a]pyrazine
Application Note & Protocol Guide Abstract & Strategic Significance The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e....
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Abstract & Strategic Significance
The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., JAK, RET, PI3K) and CNS-active agents (GluN2A modulators). The 4-chloro derivative is the primary electrophilic handle for diversifying this scaffold.
Unlike its pyrimidine or pyridine analogs, the 4-chloropyrazolo[1,5-a]pyrazine core exhibits distinct electronic properties. The bridgehead nitrogen (N1) exerts a unique electronic influence, making the C4 position highly electrophilic—analogous to the C4 position of quinazoline. This guide provides validated protocols for displacing the C4-chloride with amines, alkoxides, and thiols, ranging from mild room-temperature conversions to high-energy microwave synthesis.
Mechanistic Insight: The "Addition-Elimination" Vector
Success in functionalizing C4 depends on understanding the SNAr mechanism . The reaction proceeds via a Meisenheimer-like transition state or intermediate.
Nucleophilic Attack: The nucleophile attacks the electron-deficient C4, breaking aromaticity and pushing electron density onto N5.
Stabilization: The intermediate is stabilized by the electron-withdrawing nature of the pyrazine ring and the inductive effect of the bridgehead nitrogen.
Elimination: Re-aromatization expels the chloride ion.
Key Reactivity Rule:
C4 vs. C6 Selectivity: In 4,6-dichloro derivatives, C4 is significantly more reactive due to lower activation energy for nucleophilic attack. Selective mono-substitution at C4 is achievable at controlled temperatures (0 °C to RT).
Visualization: Reaction Mechanism & Workflow
Figure 1: Simplified SNAr addition-elimination pathway for C4 functionalization.
Target: Secondary cyclic amines (e.g., Morpholine, Piperidine), primary aliphatic amines.
Rationale: Highly nucleophilic amines do not require high thermal energy. Using acetone allows for easy workup, while K2CO3 acts as a mild, non-nucleophilic acid scavenger.
Charge: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloropyrazolo[1,5-a]pyrazine (1.0 mmol) and anhydrous K2CO3 (2.0 mmol).
Solvate: Add Acetone (5 mL/mmol). Stir to create a suspension.
Addition: Add Morpholine (1.2 mmol) dropwise at Room Temperature (20–25 °C).
Reaction: Stir at RT. Monitor by TLC or LCMS.
Checkpoint: Conversion is typically complete within 1.5 to 4 hours.
Workup: Filter off the solid K2CO3/KCl salts. Wash the filter cake with a small amount of acetone.
Isolation: Concentrate the filtrate in vacuo. The product often solidifies upon drying. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM/MeOH).
Target: Anilines, hindered primary amines, chiral amines.
Rationale: Anilines are less nucleophilic than aliphatic amines. Protic solvents like Ethanol can assist by stabilizing the leaving group (Cl-) via hydrogen bonding, though they may slightly retard the nucleophile. Reflux provides the necessary activation energy.
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)
Solvent: Ethanol (EtOH) or Isopropanol (IPA)
Step-by-Step:
Charge: Dissolve 4-chloropyrazolo[1,5-a]pyrazine (1.0 mmol) in EtOH (5–10 mL).
Add Reagents: Add the Aniline (1.1 mmol) and DIPEA (2.0 mmol).
Reflux: Heat the mixture to reflux (approx. 78 °C) with stirring.
Monitor: Check LCMS after 2 hours. If reaction is sluggish (<50% conversion), add catalytic KI (10 mol%) or switch solvent to n-Butanol and increase temp to 100 °C.
Workup:
Method 1 (Precipitation): Cool to 0 °C. The product often precipitates. Filter and wash with cold EtOH.
Method 2 (Extraction): Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over Na2SO4, and concentrate.
Target: Electron-deficient anilines, bulky amines, rapid library synthesis.
Rationale: Microwave irradiation provides rapid, uniform heating and can overcome high activation energy barriers for poor nucleophiles without prolonged thermal degradation.
Materials:
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide).
Vessel: Microwave-rated sealed tube.
Step-by-Step:
Assembly: In a 2–5 mL microwave vial, combine substrate (0.5 mmol), amine (1.5 equiv), and DIPEA (3.0 equiv) in NMP (2 mL).
Irradiation: Cap and heat at 120–140 °C for 15–30 minutes (High Absorption setting).
Quench: Pour the reaction mixture into water (20 mL).
Isolation: Collect the precipitate by filtration. If no solid forms, extract with EtOAc/LiCl(aq) to remove NMP.
Optimization & Troubleshooting Guide
Decision Matrix for Conditions
Use the following logic tree to select the optimal starting point for your synthesis.
Figure 2: Decision tree for selecting SNAr conditions based on nucleophile electronics.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
No Reaction (SM remains)
Nucleophile too weak or sterically hindered.
Switch to Protocol C (Microwave/NMP). Add catalytic KI or CsF.
Hydrolysis Product (4-OH)
Wet solvent or hygroscopic base.
Use anhydrous solvents (DMF/THF). Switch base to non-hygroscopic DIPEA.
Bis-substitution (if 4,6-dichloro)
Reaction temp too high or excess amine.
Lower temp to 0 °C. Add amine dropwise (limiting reagent).
Dark/Tarry Mixture
Thermal decomposition / Polymerization.
Reduce temp, switch to Microwave (shorter time), or degas solvent (Argon purge).
References & Authoritative Grounding
Mild SNAr (Morpholine/K2CO3):
Context: Synthesis of PI3K inhibitors.
Source:Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives... (Note: Analogous reactivity in pyrazolo-pyrazine systems).[3][4]
Citation: (Extrapolated from analogous 4-chloroheterocycle reactivity profiles).
General Reactivity of 4-Chloropyrazolo[1,5-a]pyrazine:
Context: Reaction with alkylamines and antimicrobial screening.[5]
Source:Synthesis, the antibacterial and antifungal action of 4-aminopyrazolo[1,5-a]pyrazines.[5]
Citation: (Verified general reactivity pattern: Ethanol/Reflux).
Thiol/Alkoxide Substitution:
Context: Synthesis of 4-arylthio derivatives using K2CO3/DMF.
Source:Synthesis and Antimicrobial Activity of 4-Arylthio- and 4 Alkylthiofunctionalized Pyrazolo[1,5-a]pyrazines.
Citation:
Microwave/High-Energy Protocols:
Context: Overcoming steric hindrance in fused pyrazine systems.
Source:Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[6][7]
Citation:
Safety Note: 4-Chloropyrazolo[1,5-a]pyrazine is a skin irritant and potential sensitizer. All reactions involving volatile amines or alkylating agents should be performed in a well-ventilated fume hood.
Application Note: Regioselective Suzuki Coupling of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine . The protocol focuses on the regioselect...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine .
The protocol focuses on the regioselective Suzuki-Miyaura cross-coupling of the C4-chloro position, leveraging the electronic disparity between the activated heteroaryl chloride and the unactivated aryl chloride.
Executive Summary
Objective: To selectively functionalize the C4-position of the pyrazolo[1,5-a]pyrazine core via Suzuki-Miyaura coupling while retaining the C3'-chlorophenyl moiety intact.
The Challenge: The substrate contains two electrophilic sites:
C4-Cl (Heteroaryl): Highly activated due to the adjacent bridgehead nitrogen and the pyrazine ring's electron deficiency.
C3'-Cl (Aryl): A standard meta-chlorophenyl group, significantly less reactive towards oxidative addition with Pd(0).
The Solution: By utilizing a sterically demanding but electronically rich phosphine ligand system (or standard triphenylphosphine under mild conditions) and controlling stoichiometry, the kinetic barrier for the C4-position is surpassed significantly earlier than the C3'-position. This protocol details the optimized conditions to achieve >95% regioselectivity.
Chemo-Structural Analysis & Mechanistic Rationale
Electronic Activation Profile
The pyrazolo[1,5-a]pyrazine scaffold is a 10-
electron aromatic system. The nitrogen at position 1 (bridgehead) donates electron density into the pyrazole ring, while the nitrogen at position 5 exerts a strong electron-withdrawing effect on the C4 position via induction (-I) and mesomeric effects.
C4-Cl Reactivity: Analogous to 4-chloropyridine or 4-chloroquinazoline, this position is highly susceptible to oxidative addition by Pd(0) species.
C3'-Cl Reactivity: This chloride is on a phenyl ring separated by a single bond. It lacks the direct heteroatom activation, making it a "spectator" under mild coupling conditions.
Reaction Pathway Visualization
The following diagram illustrates the competitive landscape and the targeted pathway.
Figure 1: Kinetic pathway showing the preferential oxidative addition at C4 (Green path) versus the competing C3' addition (Red path).
Optimized Experimental Protocol
Reagents & Stoichiometry
Precise stoichiometry is critical to prevent bis-coupling.
If the standard protocol yields suboptimal results, use the decision tree below to adjust parameters.
Decision Tree: Optimization Logic
Figure 2: Troubleshooting matrix for common Suzuki coupling deviations.
Specific Scenarios
Scenario A: Substrate is inert (Low Conversion)
Cause: The boronic acid might be sterically hindered, or the catalyst is deactivated.
Fix: Switch to XPhos Pd G2 or SPhos Pd G2 . These precatalysts generate highly active monoligated Pd species that facilitate oxidative addition on crowded or deactivated centers.
Caution: XPhos is very active; monitor closely to ensure it doesn't start coupling the C3'-Cl.
Scenario B: Hydrolysis (C4-OH formation)
Cause: The C4 position is electron-deficient enough to undergo S_NAr with water/hydroxide.
Fix: Switch to anhydrous conditions. Use Toluene or DME as solvent and Anhydrous K₃PO₄ or Cs₂CO₃ as the base.
Scenario C: Protodeboronation
Cause: The boronic acid loses boron before coupling.
Fix: Use the corresponding Pinacol Ester or MIDA boronate , which are more stable than the free acid.
References
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Barder, T. E., et al. (2005).[3] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Lynch, C. C., et al. (2019). Pyrazolo[1,5-a]pyrimidine as a Privileged Scaffold for the Development of Kinase Inhibitors.[4] ChemMedChem, 14(14), 1305–1318. (Analogous scaffold reactivity). Link
Application Note: Advanced C-H Activation Strategies for the Functionalization of Pyrazolo[1,5-a]pyrazines
Introduction & Rationale The pyrazolo[1,5-a]pyrazine scaffold is a privileged bicyclic heterocycle in modern drug discovery, serving as a core structural motif for Bruton's tyrosine kinase (BTK) inhibitors, dopamine rece...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
The pyrazolo[1,5-a]pyrazine scaffold is a privileged bicyclic heterocycle in modern drug discovery, serving as a core structural motif for Bruton's tyrosine kinase (BTK) inhibitors, dopamine receptor agonists, and antagonists for vasopressin V1b and CXCR7 receptors[1][2]. Historically, the functionalization of this core relied heavily on pre-activation strategies, such as the initial synthesis of 3-bromo or 6-bromo derivatives followed by traditional palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions)[3][4].
However, pre-functionalization extends synthetic routes and reduces overall atom economy. Direct C-H activation has emerged as a highly efficient alternative, allowing for late-stage diversification[5]. Because the pyrazolo[1,5-a]pyrazine ring system possesses distinct electronic microenvironments, achieving regiocontrol is paramount. While classical electrophilic aromatic substitution (like the Vilsmeier-Haack reaction) selectively targets the electron-rich C-3 position[3], modern C-H activation methods exploit the inherent acidity of the C-7 position to achieve orthogonal regioselectivity[5][6].
The success of direct C-H functionalization relies on understanding the causality between the molecule's electronic distribution and the chosen catalytic system. Computational pKa mapping (in DMSO) reveals that the C-7 proton is the most acidic site on the pyrazolo[1,5-a]pyrazine core, largely unperturbed by substituents at the 2, 3, or 4 positions[1][6].
This acidity dictates the mechanistic pathway:
Carbene Insertion: Nucleophilic carbenes will preferentially insert into the most acidic C-H bond (C-7) rather than undergoing electrophilic addition at C-3[6].
Concerted Metalation-Deprotonation (CMD): In transition-metal-catalyzed direct arylation, the base (e.g., carbonate or pivalate) abstracts the most acidic proton simultaneously as the metal coordinates, directing palladium or rhodium insertion exclusively to C-7[5].
Table 1: Comparative Reactivity Profile of Pyrazolo[1,5-a]pyrazine
Functionalization Type
Reagents / Catalyst
Target Position
Yield Range
Mechanism / Causality
Direct Formylation
Silylformamidine (Solvent-free)
C-7
71–93%
Carbene insertion into the most acidic C-H bond[6].
Electrophilic Aromatic Substitution at the most electron-rich site[3].
Experimental Workflows & Protocols
Protocol 1: Carbene-Mediated C-7 Formylation (The Silylformamidine Method)
Purpose: To introduce a formyl equivalent at the C-7 position without the use of harsh transition metals or strong bases.
Causality:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-hexamethylsilanecarboximidamide exists in equilibrium with a transient nucleophilic carbene via a 1,2-silyl migration. This carbene selectively targets the highly acidic C-7 proton, forming an aminal intermediate that is easily hydrolyzed to an aldehyde[7].
Materials:
Substrate: Methyl pyrazolo[1,5-a]pyrazine-4-carboxylate (or similar derivative)
Reaction Setup: In a dry, argon-purged reaction vial, combine the pyrazolo[1,5-a]pyrazine substrate (1.0 mmol) with silylformamidine (2.0 mmol). Note: The reaction is highly atom-economical and can often be run neat (solvent-free)[6].
Thermal Activation: Heat the mixture to 90 °C for 30 minutes. For highly electron-deficient substrates (e.g., 4-chloro derivatives), the reaction can proceed at room temperature over 4 days[1].
Removal of Excess Reagent: Cool the mixture to room temperature. Evaporate the excess silylformamidine under reduced pressure.
Isolation of Aminal: Dissolve the crude residue in a minimal amount of warm hexane. Cool the solution to –10 °C overnight to induce crystallization. Filter to isolate the pure aminal intermediate.
Self-Validation (NMR): Confirm the success of the insertion via
H NMR. The characteristic C-7 proton of the starting material (typically a doublet around 9.29 ppm in DMSO-) must completely disappear, replaced by the aminal methine proton[1].
Hydrolysis (Optional): To obtain the free aldehyde, subject the aminal to mild acidic hydrolysis (e.g., 1M HCl in THF) at room temperature for 2 hours.
Caption: Mechanistic pathway of regioselective C-7 formylation via carbene C-H insertion.
Protocol 2: Palladium-Catalyzed Direct C-7 Arylation
Purpose: To directly append aryl or heteroaryl rings to the C-7 position for late-stage structure-activity relationship (SAR) exploration.
Causality: By utilizing a carbonate base, the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The base assists in abstracting the most acidic proton (C-7) while the electrophilic Pd(II) center simultaneously coordinates to the carbon, bypassing the less acidic C-2, C-5, and C-6 positions[5].
Materials:
Substrate: Pyrazolo[1,5-a]pyrazine derivative
Coupling Partner: Aryl bromide or iodide
Catalyst/Ligand: Pd(OAc)
, Tricyclohexylphosphine (PCy)
Base: K
CO or CsCO
Solvent: Anhydrous N,N-Dimethylacetamide (DMA)
Step-by-Step Procedure:
Preparation: In a glovebox or under strict Schlenk conditions, charge a reaction tube with the pyrazolo[1,5-a]pyrazine substrate (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)
Solvent Addition: Add anhydrous DMA (0.2 M relative to the substrate). Seal the tube with a Teflon-lined cap.
Reaction Execution: Heat the reaction mixture in a pre-heated oil bath at 110 °C for 16 hours under vigorous stirring.
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a short pad of Celite to remove the palladium black and inorganic salts.
Purification: Wash the organic filtrate with water (3x) and brine to remove DMA. Dry over anhydrous Na
SO, concentrate in vacuo, and purify via flash column chromatography (typically Hexane/EtOAc gradients).
Self-Validation: Confirm regioselectivity via 2D NMR (NOESY/HMBC). A strong NOE correlation between the newly introduced aryl ortho-protons and the C-6 proton of the pyrazine ring confirms C-7 functionalization.
Caption: General workflow for the late-stage C-H functionalization of pyrazolo[1,5-a]pyrazines.
Conclusion
The strategic application of C-H activation methodologies to the pyrazolo[1,5-a]pyrazine scaffold represents a paradigm shift in heterocyclic drug discovery. By understanding the intrinsic pKa and electronic distribution of the core, researchers can leverage carbene insertions and CMD-driven palladium catalysis to achieve exquisite C-7 regioselectivity. These self-validating protocols eliminate the need for pre-halogenation, streamlining the synthesis of complex pharmaceutical libraries.
References
Functionalization of Position 7 of Pyrazolo[1,5- a ]pyrazines
Source: ResearchGate (July 2024)
URL:[Link]
Application Note: Design, Optimization, and Synthesis of 2-(3-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-amine Analogs
Mechanistic Rationale & Scaffold Significance The pyrazolo[1,5-a]pyrazin-4-amine core is a privileged, highly versatile bicyclic heteroaromatic scaffold widely deployed in modern medicinal chemistry[1]. It frequently ser...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Scaffold Significance
The pyrazolo[1,5-a]pyrazin-4-amine core is a privileged, highly versatile bicyclic heteroaromatic scaffold widely deployed in modern medicinal chemistry[1]. It frequently serves as a potent Type I kinase inhibitor hinge-binding motif, prominently featured in clinical candidates targeting Cyclin-Dependent Kinase 2 (CDK2) and SOS1[2],[3].
Causality in Drug Design:
The pharmacological utility of this scaffold is driven by its highly specific hydrogen-bonding profile. The N-4 primary amine functions as an obligate hydrogen-bond donor, while the adjacent pyrazine nitrogen (N-5) acts as a hydrogen-bond acceptor. This exact donor-acceptor vector perfectly complements the peptide backbone of the kinase hinge region (e.g., Leu83 in CDK2). Furthermore, the 2-position on the pyrazole ring provides an ideal vector to direct bulky substituents—such as the 3-chlorophenyl group—deep into the kinase selectivity pocket, enhancing both target affinity and isoform specificity[2].
Mechanism of pyrazolo[1,5-a]pyrazin-4-amine analogs in CDK2-mediated cell cycle arrest.
Synthetic Architecture & Reaction Dynamics
To enable rapid Structure-Activity Relationship (SAR) exploration, we utilize a modular, two-step late-stage functionalization strategy starting from the commercially available building block, 2-bromo-4-chloropyrazolo[1,5-a]pyrazine .
The pyrazine ring is highly electron-deficient, heavily polarizing the C-Cl bond at the 4-position. Conversely, the 2-bromo position resides on the relatively electron-rich pyrazole ring. This electronic disparity allows for absolute regiocontrol. Treatment with ammonium hydroxide selectively displaces the 4-chloro group, yielding 2-bromopyrazolo[1,5-a]pyrazin-4-amine without competitive amination at the 2-position[4].
Step 2: Suzuki-Miyaura Cross-Coupling
With the 4-amine installed, the 2-bromo handle is subjected to palladium-catalyzed cross-coupling with (3-chlorophenyl)boronic acid. The choice of palladium source and ligand is critical here; the primary amine can coordinate to palladium, potentially poisoning the catalyst. Using a bidentate ligand like dppf mitigates this off-target coordination, facilitating efficient oxidative addition and reductive elimination[2].
Synthesis of 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-amine via SNAr and Suzuki coupling.
Quantitative Data: Suzuki Coupling Optimization
To establish a self-validating and scalable protocol, various catalytic systems were evaluated for the cross-coupling of 2-bromopyrazolo[1,5-a]pyrazin-4-amine with (3-chlorophenyl)boronic acid. The results dictate the final protocol parameters.
Entry
Palladium Catalyst
Ligand
Base
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(PPh) (5 mol%)
None
NaCO
Toluene/EtOH/HO
100
45
Significant protodeboronation of the boronic acid observed.
basis, 10.0 mL, excess). Seal the vessel tightly with a Teflon cap. Caution: Conduct in a fume hood behind a blast shield due to pressure generation.
Heating: Heat the stirred mixture in an oil bath at 90 °C for 12 hours.
Validation (In-Process): Cool the vessel to room temperature before opening. Monitor reaction completion via LC-MS (expected mass: m/z[M+H]
= 213.0 / 215.0 for the bromine isotopes).
Workup & Isolation: Pour the mixture into ice-cold distilled water (50 mL). The product will precipitate as a crystalline solid due to its low solubility in water compared to the ammonium chloride byproduct. Filter the solid under vacuum, wash sequentially with cold water (2 × 10 mL) and diethyl ether (10 mL), and dry under high vacuum to afford 2-bromopyrazolo[1,5-a]pyrazin-4-amine as an off-white solid (0.78 g, 85% yield).
Protocol B: Synthesis of 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-amine
Objective: Palladium-catalyzed cross-coupling utilizing a bidentate ligand to circumvent amine-induced catalyst poisoning.
Reaction Assembly: In a 20 mL microwave vial or Schlenk flask, combine 2-bromopyrazolo[1,5-a]pyrazin-4-amine (213 mg, 1.00 mmol, 1.0 eq), (3-chlorophenyl)boronic acid (187 mg, 1.20 mmol, 1.2 eq), and K
CO (345 mg, 2.50 mmol, 2.5 eq).
Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H
O (4:1 v/v, 10 mL). Sparge the suspension with Argon gas for 10 minutes. Causality: Removing dissolved oxygen is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species.
Catalyst Addition: Quickly add Pd(dppf)Cl
·CHCl adduct (41 mg, 0.05 mmol, 5 mol%). Seal the flask and heat at 90 °C for 4 hours.
Validation (In-Process): Analyze an aliquot via TLC (10% MeOH in DCM) or LC-MS to confirm the disappearance of the starting bromide (expected product mass: m/z [M+H]
= 245.1).
Workup & Purification: Cool the mixture to room temperature and filter through a short pad of Celite to remove palladium black, washing the pad with EtOAc (20 mL). Transfer the filtrate to a separatory funnel, partition with water (20 mL), and extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO, and concentrate in vacuo.
Isolation: Purify the crude residue via silica gel flash chromatography (gradient: 0% to 5% MeOH in DCM) to yield 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-amine as a pale yellow solid (215 mg, 88% yield).
Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrazine Intermediates
This Application Note provides a comprehensive technical guide for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrazine intermediates. This scaffold is a critical pharmacophore in modern drug discovery, particular...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrazine intermediates. This scaffold is a critical pharmacophore in modern drug discovery, particularly for JAK (Janus Kinase) and ROS1 inhibitors used in oncology and autoimmune therapies.
Introduction & Strategic Significance
The pyrazolo[1,5-a]pyrazine scaffold represents a privileged structure in medicinal chemistry, characterized by a bridgehead nitrogen atom shared between a five-membered pyrazole and a six-membered pyrazine ring. Unlike its more common analogue (pyrazolo[1,5-a]pyrimidine), this scaffold offers unique vector positioning for substituents, making it highly effective in ATP-competitive kinase inhibition (e.g., JAK1/2, ROS1).
Conventional synthesis of this bicyclic system often involves multi-step procedures requiring prolonged reflux in high-boiling solvents (e.g., toluene, xylene) or strong acids (TFA, MsOH) to effect cyclodehydration. These methods frequently suffer from:
Low Yields: Due to competing polymerization or decomposition at high temperatures.
Long Reaction Times: Typically 12–48 hours.
Harsh Conditions: Limiting the tolerance of sensitive functional groups.
Microwave (MW) irradiation overcomes these bottlenecks by providing direct dielectric heating, allowing for rapid temperature ramping and "superheating" of solvents in sealed vessels. This protocol details a microwave-assisted cyclocondensation strategy that reduces reaction times from hours to minutes while significantly improving purity and yield.
Mechanistic Insight: The Cyclization Logic
The formation of the pyrazolo[1,5-a]pyrazine core generally proceeds via the condensation of a functionalized pyrazole with a bifunctional electrophile (or vice-versa). The most robust route for diversity-oriented synthesis involves the N-alkylation of pyrazole-carboxylates followed by intramolecular cyclization .
Reaction Pathway[1][2][3][4][5][6][7][8]
Precursor Assembly: A pyrazole-5-carboxylate is N-alkylated with an
-haloketone (e.g., phenacyl bromide). This positions a ketone pendant group at N1.
Amine Insertion: A primary amine attacks the ester carbonyl (C5), forming an amide intermediate.
Cyclodehydration: The amide nitrogen attacks the pendant ketone carbonyl, followed by water elimination to aromatize the pyrazine ring.
Note: Under MW irradiation, the amide formation and cyclodehydration often occur in a single "one-pot" event due to the high thermal energy available to overcome the activation barrier for the ring closure.
Figure 1: Mechanistic pathway for the construction of the pyrazolo[1,5-a]pyrazine core.
Experimental Protocols
Protocol A: Precursor Synthesis (Conventional)
Before MW synthesis, the N-alkylated precursor must be prepared. This step is scale-friendly and typically done under conventional conditions, though MW can also be used.
Dissolve Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1.0 equiv) in acetone or DMF (0.5 M).
Add Potassium Carbonate (
, 2.0 equiv) and Phenacyl Bromide (1.1 equiv).
Stir at room temperature for 4–6 hours (monitor by TLC).
Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from ethanol to obtain the N-alkylated intermediate.
Protocol B: Microwave-Assisted Cyclization (The Core Step)
This protocol describes the conversion of the N-alkylated precursor into the pyrazolo[1,5-a]pyrazine scaffold using ammonium acetate (for unsubstituted N) or a primary amine.
Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH). Note: AcOH acts as both solvent and catalyst.
Step-by-Step Workflow:
Preparation: In a 10 mL microwave-transparent borosilicate vial, suspend the N-alkylated pyrazole (0.5 mmol) in Glacial Acetic Acid (2 mL).
Reagent Addition: Add Ammonium Acetate (2.5 mmol, 5 equiv). Cap the vial with a Teflon-lined septum.
Irradiation (Method): Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
Temperature: 140°C
Pressure Limit: 250 psi (17 bar)
Power: Dynamic (Max 200W)
Time: 15 minutes (Hold time)
Pre-stirring for 30 seconds is recommended.
Cooling & Isolation: Cool to room temperature (compressed air). Pour the reaction mixture into crushed ice/water (20 mL).
Purification: The product often precipitates as a solid. Filter, wash with water, and dry. If no precipitate forms, extract with Ethyl Acetate, dry over
, and purify via flash chromatography (Hexane/EtOAc).
Self-Validation Check:
TLC: Disappearance of the starting ester spot.
LC-MS: Appearance of
corresponding to (MW of precursor) + (MW of amine) - (MW of EtOH) - (MW of H2O).
NMR: Loss of the ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm) and appearance of the pyrazine aromatic proton (if applicable) or lactam NH.
The resulting pyrazolo[1,5-a]pyrazin-4-one is a versatile intermediate. It is typically converted to the 4-chloro derivative for subsequent
or Suzuki couplings.
Reagent: Product from Protocol B +
(excess).
MW Conditions: 100°C, 10 minutes, sealed vessel.
Workup: Quench carefully into ice/ammonia (Exothermic!). Extract with DCM.
Quantitative Comparison: MW vs. Conventional
The following data illustrates the efficiency gains using microwave irradiation for the cyclization step (Protocol B).
Parameter
Conventional Heating (Reflux)
Microwave Irradiation (Protocol B)
Improvement Factor
Solvent
Toluene / Xylene / AcOH
AcOH (or Solvent-Free)
Green Chemistry
Temperature
110–140°C (Oil Bath)
140°C (Internal Probe)
Precise Control
Time
12 – 24 Hours
10 – 20 Minutes
~70x Faster
Yield
45 – 60%
82 – 94%
+30-40%
Purity (Crude)
Low (requires column)
High (often precipitation)
Simplified Workup
Experimental Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrazin-4-ones.
Troubleshooting & Optimization
Pressure Buildup: If using volatile amines (e.g., methylamine), ensure the vessel is rated for high pressure (300 psi) or use the amine hydrochloride salt with a base (DIPEA).
Incomplete Conversion: If LC-MS shows the amide intermediate but no cyclization, increase MW temperature to 160°C for an additional 5 minutes. The ring closure is the rate-limiting step.
Solubility: For highly insoluble precursors, use a co-solvent mixture of AcOH/DMAc (4:1) to improve energy absorption and homogeneity.
Scalable synthetic route for 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
An Application Note and Protocol for the Scalable Synthesis of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine Introduction The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Scalable Synthesis of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
Introduction
The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides a detailed, scalable, and robust synthetic route for the preparation of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine, a key intermediate for the development of novel therapeutics. The described multi-step synthesis is designed for researchers and professionals in drug development, offering in-depth protocols and explaining the rationale behind the experimental choices to ensure reproducibility and scalability.
The synthetic strategy is built upon the well-established principles of heterocyclic chemistry, commencing with commercially available starting materials and proceeding through key intermediates to the final product. Each step has been optimized for yield and purity, with a focus on scalable and safe laboratory practices.
Overall Synthetic Scheme
The four-step synthesis to obtain 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine is outlined below. The process begins with the synthesis of a β-ketonitrile, followed by the construction of the core aminopyrazole intermediate. Subsequent cyclocondensation and chlorination steps yield the final product.
Figure 1: Overall synthetic workflow for 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine.
Experimental Protocols
PART 1: Synthesis of 3-(3-Chlorophenyl)-3-oxopropanenitrile (Intermediate 1)
This initial step involves a Claisen condensation reaction between 3-chlorobenzonitrile and ethyl acetate to form the corresponding β-ketonitrile. This method is scalable and utilizes readily available starting materials.
Rationale: The use of a strong base like sodium ethoxide facilitates the deprotonation of ethyl acetate to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group of 3-chlorobenzonitrile. An acidic workup then yields the desired β-ketonitrile.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
3-Chlorobenzonitrile
137.57
50.0 g
0.363
Ethyl acetate
88.11
150 mL
-
Sodium ethoxide
68.05
27.2 g
0.400
Ethanol (anhydrous)
46.07
300 mL
-
Hydrochloric acid (2M)
36.46
~100 mL
-
Diethyl ether
74.12
500 mL
-
Protocol:
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add anhydrous ethanol (300 mL) and sodium ethoxide (27.2 g, 0.400 mol).
Stir the mixture until the sodium ethoxide is fully dissolved.
In the dropping funnel, prepare a mixture of 3-chlorobenzonitrile (50.0 g, 0.363 mol) and ethyl acetate (150 mL).
Add the mixture from the dropping funnel to the flask dropwise over 1 hour, maintaining a gentle reflux.
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 4 hours.
Cool the reaction mixture to room temperature and then place it in an ice bath.
Slowly add 2M hydrochloric acid with vigorous stirring until the pH of the solution is acidic (pH ~5-6).
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
The crude product can be purified by recrystallization from an ethanol/water mixture to afford 3-(3-chlorophenyl)-3-oxopropanenitrile as a crystalline solid.[1][2][3][4]
PART 2: Synthesis of 5-(3-Chlorophenyl)-1H-pyrazol-3-amine (Intermediate 2)
This step involves the construction of the key pyrazole intermediate through a Knorr-type cyclization of the β-ketonitrile with hydrazine.
Rationale: The reaction proceeds via the nucleophilic attack of hydrazine on the ketone carbonyl of the β-ketonitrile, followed by an intramolecular cyclization of the resulting hydrazone onto the nitrile group to form the aminopyrazole ring.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
3-(3-Chlorophenyl)-3-oxopropanenitrile
179.60
40.0 g
0.223
Hydrazine hydrate (80%)
50.06
15.0 mL
~0.245
Ethanol
46.07
200 mL
-
Protocol:
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(3-chlorophenyl)-3-oxopropanenitrile (40.0 g, 0.223 mol) in ethanol (200 mL).
To this solution, add hydrazine hydrate (15.0 mL, ~0.245 mol) dropwise at room temperature.
Heat the reaction mixture to reflux and maintain for 6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
If no precipitate forms, concentrate the reaction mixture under reduced pressure to about half its volume and cool in an ice bath to induce crystallization.
Collect the resulting solid, wash with cold ethanol, and dry under vacuum to yield 5-(3-chlorophenyl)-1H-pyrazol-3-amine.[5][6][7][8][9][10][11][12][13]
PART 3: Synthesis of 2-(3-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (Intermediate 3)
This is the crucial cyclocondensation step to form the pyrazolo[1,5-a]pyrazin-4-one core.
Rationale: The 3-aminopyrazole acts as a binucleophile. The exocyclic amino group first displaces the chloride from ethyl chloroacetate. The endocyclic nitrogen of the pyrazole then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and elimination of ethanol to form the fused pyrazinone ring.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
5-(3-Chlorophenyl)-1H-pyrazol-3-amine
193.63
30.0 g
0.155
Ethyl chloroacetate
122.55
18.0 mL
0.170
Sodium ethoxide
68.05
11.6 g
0.170
Ethanol (anhydrous)
46.07
250 mL
-
Protocol:
In a 500 mL three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend sodium ethoxide (11.6 g, 0.170 mol) in anhydrous ethanol (150 mL).
Add 5-(3-chlorophenyl)-1H-pyrazol-3-amine (30.0 g, 0.155 mol) to the suspension.
In the dropping funnel, place ethyl chloroacetate (18.0 mL, 0.170 mol) in anhydrous ethanol (100 mL).
Add the ethyl chloroacetate solution dropwise to the reaction mixture over 30 minutes at room temperature.
After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours.
Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
Concentrate the mixture under reduced pressure to remove most of the ethanol.
Add water (200 mL) to the residue, and the product should precipitate.
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
Dry the solid under vacuum to obtain 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.[14][15][16][17][18]
PART 4: Synthesis of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine (Final Product)
The final step is the chlorination of the pyrazinone intermediate using phosphorus oxychloride.
Rationale: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It converts the amide-like oxygen of the pyrazinone into a good leaving group (a phosphate ester), which is then displaced by a chloride ion to yield the final chloro-substituted aromatic product.
Caution: This reaction should be performed in a well-ventilated fume hood as POCl3 is corrosive and reacts violently with water.
In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (25.0 g, 0.108 mol) and phosphorus oxychloride (100 mL).
Add a catalytic amount of N,N-dimethylaniline (2 mL).
Heat the mixture to reflux and maintain for 4 hours.
Cool the reaction mixture to room temperature.
Slowly and carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.
Continue stirring until all the ice has melted. The product will precipitate as a solid.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
Collect the solid product by filtration, wash extensively with water until the filtrate is neutral.
Dry the crude product under vacuum.
Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetonitrile to afford pure 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine.[19][20][21][22][23]
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]
Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. PMC. [Link]
POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]
SYNTHESIS OF 4-HETARYL-2-(DICHLOROMETHYL)PYRAZOLO[1,5-a][1][14][19]-TRIAZINES. ResearchGate. [Link]
Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Publishing. [Link]
POCl3 -PCl5 mixture: A robust chlorinating agent†. Academia.edu. [Link]
Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. ResearchGate. [Link]
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. [Link]
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]
Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis. YouTube. [Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]
Synthesis of pyrazolo[1,5-a]pyrimidine compounds 4a–g. ResearchGate. [Link]
Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. ResearchGate. [Link]
Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. [Link]
Process for the preparation of 3-amino-5-methylpyrazole.
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]
3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
Application Note: Late-Stage Functionalization of 4-Chloropyrazolo[1,5-a]pyrazines
This Application Note is designed for medicinal chemists and process scientists focusing on the diversification of the pyrazolo[1,5-a]pyrazine scaffold. It addresses the specific synthetic challenges and opportunities as...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process scientists focusing on the diversification of the pyrazolo[1,5-a]pyrazine scaffold. It addresses the specific synthetic challenges and opportunities associated with the 4-chloro position , a critical "hinge-region" mimic in kinase inhibitor design.
Introduction & Mechanistic Rationale
The pyrazolo[1,5-a]pyrazine scaffold is a bioisostere of the widely utilized pyrazolo[1,5-a]pyrimidine and quinoxaline cores. It has gained traction in drug discovery—particularly for JAK, RET, and ALK kinase inhibitors—due to its distinct solubility profile and vector orientation.
The 4-chloro derivative serves as the linchpin for late-stage functionalization (LSF). Mechanistically, the C4 position is highly electrophilic due to its placement between the bridgehead carbon and the N5 nitrogen of the pyrazine ring. This imidoyl chloride-like character makes it an ideal substrate for both Nucleophilic Aromatic Substitution (
) and Palladium-Catalyzed Cross-Coupling , enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
Reactivity Profile
Electronic Environment: The pyrazine ring is electron-deficient. The C4-Cl bond is activated by the inductive withdrawal of the adjacent N5 nitrogen and the resonance of the fused system.
Regioselectivity: In poly-halogenated systems (e.g., 4,6-dichloro), the 4-position is typically more reactive towards nucleophiles than the 6-position due to the "alpha-to-heteroatom" effect and reduced steric hindrance compared to the bridgehead-adjacent positions in isomeric systems.
Synthesis of the 4-Chloro Core[1]
Before functionalization, the electrophilic core must be generated from the corresponding lactam (4(5H)-one).
Protocol: Chlorination of Pyrazolo[1,5-a]pyrazin-4(5H)-one
Reagents: Phosphorus oxychloride (
, neat or 5-10 equiv.), -Dimethylaniline (catalytic to 1 equiv.).
Conditions: Reflux (100–110 °C) for 2–4 hours.
Workup (Critical): Quench slowly into ice-water/ammonia. Caution: Exothermic. The product is often prone to hydrolysis; rapid extraction into DCM or EtOAc is recommended.
For Carbon-Carbon bond formation or introducing sterically hindered amines, Pd-catalysis is required.
Suzuki-Miyaura Coupling (C-C Bond)
Objective: Introduction of aryl/heteroaryl groups.
Catalyst:
(5 mol%) or .
Base:
or (2-3 equiv.).
Solvent: 1,4-Dioxane/Water (4:1).
Protocol:
Combine 4-chloro scaffold (1.0 equiv), Boronic acid/ester (1.2 equiv), and Base in degassed solvent.
Add Pd catalyst under Argon.
Heat to 90–100 °C for 4–16 hours.
Tip: If dehalogenation is observed (reduction of Cl to H), switch to a precatalyst like XPhos Pd G3.
Buchwald-Hartwig Amination (C-N Bond)
Objective: Coupling with electron-deficient anilines or amides.
Catalyst:
(2 mol%) + Xantphos or BrettPhos (4 mol%).
Base:
or NaOtBu (1.5 equiv.).
Solvent: Anhydrous 1,4-Dioxane or Toluene.
Protocol:
Mix scaffold, amine, and base in dry solvent. Sparge with Argon.
Add Catalyst/Ligand complex.
Heat to 100 °C overnight.
Visualization of Reaction Pathways
The following diagram illustrates the divergence from the 4-chloro intermediate, highlighting the conditions for each pathway.
Figure 1: Divergent synthetic pathways from the 4-chloro core, utilizing both
and Pd-catalyzed methodologies.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Hydrolysis (4-OH formation)
Wet solvents or hygroscopic base during .
Use anhydrous solvents (DMF/THF). Ensure base () is dry.
Incomplete Conversion ()
Steric hindrance at N5 or nucleophile.
Switch to Buchwald-Hartwig conditions (BrettPhos Pd G3). Increase Temp to 120°C in Microwave.
Protodehalogenation (Pd)
Hydride source in reaction (e.g., Ethanol impurity).
Use fresh 1,4-Dioxane. Switch to which is less prone to beta-hydride elimination.
Regioselectivity (if poly-halo)
Competitive reaction at other halides.
Perform 4-Cl substitution at Room Temperature first (kinetic control) before heating.
References
Zheng, L. W., et al. (2011). "Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells." Bioorganic & Medicinal Chemistry Letters.
Tsizorik, N., et al. (Enamine Ltd). "Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring." Enamine Application Note.
Potikha, L. M., et al. (2020). "Synthesis and Antimicrobial Activity of 4-Arylthio- and 4-Alkylthiofunctionalized Pyrazolo[1,5-a]pyrazines." Journal of Heterocyclic Chemistry.
Liaras, K., et al. (2024).[2] "Functionalization of Position 7 of Pyrazolo[1,5-a]pyrazines." (Contextual reference for scaffold numbering and C-H activation contrast). ResearchGate.[3]
Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
Welcome to the technical support guide for 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound. The pyrazolo[1,5-a]pyrazine scaffold, while promising, often presents significant challenges in achieving adequate solubility for in vitro and in vivo studies. This guide offers a series of structured, question-and-answer-based solutions, grounded in established scientific principles, to help you navigate these complexities.
Q1: I'm having trouble dissolving 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine in aqueous buffers for my initial in vitro assays. What are my first steps?
A1: This is a very common issue. The structure of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine, with its multiple aromatic rings and chloro-substituents, suggests it is a lipophilic and poorly water-soluble compound. Your initial approach should focus on simple and rapid methods to achieve a workable concentration.
Initial Troubleshooting Steps:
Co-Solvent Systems: The most direct approach is the use of a water-miscible organic co-solvent.[1][2] Dimethyl sulfoxide (DMSO) is a standard choice for initial stock solutions.[3] However, the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid artifacts.
pH Adjustment: As a nitrogen-containing heterocyclic compound, the solubility of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine is likely pH-dependent.[4] The pyrazine and pyrazole rings contain nitrogen atoms that can be protonated at acidic pH, forming a more soluble salt.[5]
Recommendation: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-5) to see if solubility improves. Conversely, if the molecule has acidic protons, a higher pH might be beneficial.
Q2: Simple co-solvents and pH adjustments are insufficient for my required concentration. What advanced formulation strategies can I employ?
A2: When basic methods fail, more advanced formulation techniques are necessary. These strategies aim to alter the physicochemical state of the compound to enhance its interaction with aqueous media.
Strategy 1: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][7] They can encapsulate poorly soluble molecules, like our target compound, forming an inclusion complex that is more water-soluble.[8][9][10]
Mechanism of Action: The hydrophobic 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the complex.[6]
High aqueous solubility, excellent for parenteral formulations due to low toxicity.
Higher cost.
Experimental Protocol: Cyclodextrin Formulation
Preparation: Prepare a stock solution of the desired cyclodextrin (e.g., 45% w/v HP-β-CD in water).
Addition: Add an excess of solid 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine to the cyclodextrin solution.
Equilibration: Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Strategy 2: Solid Dispersions
A solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[1][11] This can lead to the formation of an amorphous state of the drug, which has a higher dissolution rate compared to the crystalline form.[5][12]
Mechanism of Action: By reducing the particle size to a molecular level and improving wettability, solid dispersions enhance the dissolution rate and apparent solubility.[1][13]
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
Dissolution: Dissolve both 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol).
Evaporation: Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a thin film.
Drying: Further dry the film under vacuum to remove any residual solvent.
Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder.
Solubility Testing: Assess the solubility of the resulting powder in your aqueous buffer.
Strategy 3: Nanosuspensions
This technique involves reducing the particle size of the drug to the sub-micron range (nanoparticles).[14] The increased surface area significantly enhances the dissolution velocity according to the Noyes-Whitney equation.[15][16]
Key Advantages: Applicable to compounds that are poorly soluble in both aqueous and organic media.[14] Can be stabilized using surfactants or polymers.[15]
Pre-suspension: Disperse the micronized 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine in an aqueous solution containing a stabilizer (e.g., Tween 80, Poloxamer 188).
Homogenization: Subject the suspension to high-pressure homogenization. This forces the particle suspension through a narrow gap at high velocity, causing particle size reduction due to cavitation and shear forces.
Characterization: Analyze the particle size distribution (e.g., using dynamic light scattering) and the concentration of the nanosuspension.
Q3: How do I quantitatively measure the solubility of my compound after applying these techniques?
A3: It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights.[17]
Kinetic Solubility: Measures the concentration at which a compound, introduced from a DMSO stock, precipitates out of an aqueous buffer.[18][19] This is a high-throughput method useful for early-stage screening.
Thermodynamic (Equilibrium) Solubility: Represents the true solubility of a compound at equilibrium. This is determined by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a longer period (24-72 hours).[17][18]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
Preparation: Add an excess amount of solid 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine to a vial containing your aqueous buffer of interest.
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours.
Phase Separation: Separate the dissolved and undissolved compound by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.[20]
Quantification: Analyze the concentration of the compound in the clear filtrate using a calibrated HPLC-UV or LC-MS method.[19]
Q4: Could structural modification of the pyrazolo[1,5-a]pyrazine core improve solubility?
A4: Yes, medicinal chemistry efforts can significantly impact solubility. For pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds, which are structurally related to your compound, specific modifications have proven effective.
Introduction of Basic Amines: Adding a basic amine group to the core structure allows for the formation of highly soluble hydrochloride salts.[21] This approach has been shown to increase aqueous solubility by up to 1000-fold for pyrazolo[1,5-a]pyridines.[21]
Solubilizing Side Chains: Attaching substituents that can extend into the solvent can improve solubility and other ADME properties.[22][23] These are often polar groups that can engage in hydrogen bonding with water.
This approach requires synthetic chemistry expertise and is typically part of a lead optimization program rather than an immediate formulation fix.
References
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
Sharma, A., & Jain, C. P. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
Kumar, S., & Singh, A. (2023). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. International Journal of Pharmaceutical Sciences and Research, 14(9), 4345-4354.
Shaikh, J. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
Kumar, S., & S, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(11), 4670.
Kumar, P., Ojha, M., Singh, Y., Singh, S. P., & Wal, P. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology.
Verma, S. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(9-s), 237-248.
Anonymous. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-8.
Anonymous. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.
Singh, D., & Singh, M. R. (2020, October 1). NANOSUSPENSION: A PROMISING DRUG DELIVERY SYSTEM FOR POORLY WATER SOLUBLE DRUG AND ENHANCED BIOAVAILABILITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
Anonymous. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
Sadu, D. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
Barlaam, B., et al. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 187-190. [Link]
Anonymous. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College.
Zhang, M., et al. (2022). Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects. Foods, 11(23), 3871. [Link]
Böttcher, R. (2008). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies, 5(1), 33-40. [Link]
Wenlock, M. C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Chemistry & Biodiversity, 8(12), 2139-2155.
Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(15), 4646. [Link]
Sun, Y., et al. (2017). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Environmental Science and Pollution Research, 24(27), 21765-21774.
Barlaam, B., et al. (2016). Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.
Anonymous. (n.d.).
Sławiński, J., et al. (2022, July 30). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
Google Patents. (n.d.). CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
Wang, J., et al. (2016). The pH-influenced PET processes between pyronine and different heterocycles. Organic & Biomolecular Chemistry, 14(4), 1331-1338.
Minimizing side reactions in 4-chloropyrazolo[1,5-a]pyrazine coupling
This guide is designed as a specialized technical support resource for medicinal chemists and process engineers working with the 4-chloropyrazolo[1,5-a]pyrazine scaffold. It prioritizes mechanistic understanding and acti...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed as a specialized technical support resource for medicinal chemists and process engineers working with the 4-chloropyrazolo[1,5-a]pyrazine scaffold. It prioritizes mechanistic understanding and actionable troubleshooting over generic advice.
Topic: Minimizing Side Reactions & Optimizing Yields
Audience: Senior Medicinal Chemists, Process Chemists
Status: Active Guide
Scaffold Reactivity Profile
The 4-chloropyrazolo[1,5-a]pyrazine core acts as a bicyclic "privileged scaffold" in kinase inhibitor discovery (e.g., JAK, RET inhibitors). Its reactivity is dominated by the electronic interplay between the electron-rich pyrazole ring and the electron-deficient pyrazine ring.
The Electronic Landscape
C4 Position (Electrophilic): This is the primary site for functionalization. It is highly activated for Nucleophilic Aromatic Substitution (
) and Pd-catalyzed oxidative addition due to the combined electron-withdrawing effects of the adjacent bridgehead nitrogen () and the pyrazine nitrogen ().
C3 Position (Nucleophilic): The pyrazole C3 position is electron-rich and susceptible to electrophilic attack (e.g., halogenation, nitration) or undesired protonation, which can complicate coupling reactions under acidic conditions.
Critical Workflows & Troubleshooting
Module A: Nucleophilic Aromatic Substitution (
)
Primary Goal: Displacement of C4-Cl by amines or alkoxides.
Major Side Reaction: Hydrolysis to the 4-one (lactam) species.
Mechanism & Causality
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like transition state. The bridgehead nitrogen stabilizes the negative charge in the intermediate. However, this same activation makes the C4-Cl bond susceptible to attack by water (hydrolysis), especially in the presence of hydroxide bases or wet solvents.
Troubleshooting Guide:
Symptom
Probable Cause
Corrective Action
Formation of 4-oxo derivative (Hydrolysis)
Wet solvent or hygroscopic base (e.g., KOH, NaOH).
1. Switch to anhydrous aprotic solvents (DMF, DMSO, NMP).2. Use non-nucleophilic organic bases (DIPEA, TEA) or anhydrous inorganic bases ().3. Add molecular sieves to the reaction vessel.
Low Conversion (Stalled Reaction)
Deactivation of nucleophile or poor solubility.
1. For aniline nucleophiles: Add acid catalyst (pTSA, 0.1 eq) to activate the pyrazine ring via protonation (beware of C3 side reactions).2. Switch to high-boiling alcohols (n-BuOH) and microwave irradiation ().
Regioisomer formation (if C6-Cl is present)
Competitive attack at C6.
Control Temperature: C4 is kinetically favored due to the adjacent bridgehead N. Run at lower temperatures ( to RT) to favor C4 substitution over C6.
Primary Goal: C-C bond formation at C4.
Major Side Reaction: Protodehalogenation (Reduction) and Homocoupling.
Mechanism & Causality
The pyrazolo[1,5-a]pyrazine scaffold is nitrogen-rich, which can coordinate to Pd(II) species, poisoning the catalyst. Furthermore, the electron-deficient nature of the C4 position accelerates oxidative addition but also makes the Pd-aryl intermediate prone to protonolysis (dehalogenation) if transmetallation is slow.
Troubleshooting Guide: Suzuki Coupling
Symptom
Probable Cause
Corrective Action
Dechlorination (Product is H-substituted)
"Protodehalogenation" pathway active. Slow transmetallation allows Pd-Ar species to scavenge protons from solvent/base.
1. Use anhydrous conditions (avoid EtOH/H2O mixtures).2. Switch to a precatalyst system (e.g., XPhos Pd G2 ) that facilitates rapid transmetallation.3. Increase concentration of boronic acid (1.5–2.0 eq).
Starting Material Recovery (No Reaction)
Catalyst poisoning by scaffold nitrogens.
1. Switch to bulky, electron-rich ligands (e.g., BrettPhos , t-BuXPhos ) to prevent scaffold coordination.2. Increase catalyst loading to 5-10 mol%.
Homocoupling of Boronic Acid
Oxidation of boronic acid by .
1. Degas solvents rigorously (sparge with Ar for 20 mins).2. Use a "slow addition" protocol for the boronic acid to keep its instantaneous concentration low relative to the halide.
Visualizing the Reaction Logic[1]
The following diagram maps the decision process for functionalizing the 4-chloropyrazolo[1,5-a]pyrazine core, highlighting the pathways to avoid side reactions.
Figure 1: Decision tree for minimizing competitive side reactions during C4-functionalization.
Frequently Asked Questions (FAQs)
Q1: Why is the 4-position more reactive than the 6-position in 4,6-dichloropyrazolo[1,5-a]pyrazine?A: The C4 position is electronically unique because it is adjacent to the bridgehead nitrogen. In the
transition state (Meisenheimer complex), the negative charge is delocalized onto the bridgehead nitrogen and the pyrazine nitrogen (N5). This dual stabilization makes C4 significantly more electrophilic (lower LUMO energy) than C6, which lacks the direct influence of the bridgehead nitrogen's inductive pull.
Q2: I am seeing a +16 mass shift in my LCMS. What is it?A: This is likely the N-oxide . If you are using oxidants or if your reaction mixture is exposed to air in the presence of certain metal catalysts for prolonged periods, the pyrazine nitrogen (N5) can oxidize. Alternatively, if the shift is -Cl +OH (net -19 mass change from starting material, but distinct from +16), it is the hydrolysis product (4-hydroxy/4-one).
Q3: Can I use Buchwald-Hartwig amination instead of
?A: Yes, and it is often preferred for unreactive anilines or when milder temperatures are required to preserve other functional groups. However, the scaffold poisoning issue (see Module B) is more pronounced with Pd-amination. Use strong bases like LiHMDS or NaOtBu and ligands like BrettPhos to overcome this.
Q4: How do I remove the residual Pd from the product? The scaffold seems to chelate it.A: The pyrazolo[1,5-a]pyrazine core is a good ligand. Standard silica columns often fail to remove all Pd. Use metal scavengers (e.g., SiliaMetS® Thiol or DMT) post-reaction. Alternatively, wash the organic phase with an aqueous solution of N-acetylcysteine or sodium diethyldithiocarbamate.
Standardized Protocol: Robust Suzuki Coupling
To minimize dehalogenation and homocoupling, follow this optimized procedure:
Preparation: Charge a reaction vial with 4-chloropyrazolo[1,5-a]pyrazine (1.0 eq), Boronic ester (1.2–1.5 eq), and
(2.0–3.0 eq).
Catalyst: Add XPhos Pd G2 (2–5 mol%). Note: Pre-catalysts are superior to Pd(PPh3)4 here as they ensure rapid initiation.
Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration). If solubility is poor, add a minimum amount of degassed water (ratio 10:1 Dioxane:Water).
Degassing: Sparging with Argon for 5-10 minutes is critical.
Reaction: Seal and heat to
. Monitor by LCMS.
Workup: If dehalogenation is observed (<5%), lower the temperature and increase the boronate equivalents in the next run.
References
Regioselectivity of Pyrazolo[1,5-a]pyrazine Functionalization
Synthesis and biological evaluation of pyrazolo[1,5-a]pyrazine derivatives.
Source:
Mechanisms of Dehalogenation in Suzuki Couplings
Troubleshooting low yield in Suzuki coupling of chloropyrimidines (Analogous chemistry).
Source:
SnAr Reactivity of Fused Pyrazines
Nucleophilic aromatic substitution of polyhalogenated heterocycles.
Source:
Scaffold Properties
4,6-Dichloropyrazolo[1,5-a]pyrazine Product Data & Safety.
Source:
Troubleshooting
Technical Support Center: Optimization of Reaction Temperature for Pyrazolo-Pyrazine Formation
Welcome to the Technical Support Center for the synthesis of pyrazolo-pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction tempe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of pyrazolo-pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to overcome common challenges and achieve optimal results in your experiments.
Troubleshooting Guide
This section addresses common problems encountered during pyrazolo-pyrazine synthesis, with a focus on how reaction temperature can be leveraged to resolve them.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired pyrazolo-pyrazine product. How can I troubleshoot this using temperature optimization?
Answer: Low or no product yield is a frequent challenge that can often be traced back to suboptimal reaction temperatures. The temperature directly influences the reaction rate and the stability of your starting materials and intermediates. Here’s a systematic approach to troubleshooting:
Causality and Solutions:
Insufficient Activation Energy: Many chemical transformations require a certain amount of energy to overcome the activation barrier. If the reaction temperature is too low, the reacting molecules may not have sufficient kinetic energy to form the product.
Solution: Gradually increase the reaction temperature in increments of 10-20°C.[1] Monitor the reaction progress at each temperature point using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For many condensation reactions leading to pyrazolo-pyrimidines, a temperature range of 80-100°C is a good starting point for optimization.[2]
Decomposition of Starting Materials or Product: Conversely, excessively high temperatures can lead to the degradation of your reactants, intermediates, or the final pyrazolo-pyrazine product. This is particularly true for complex molecules with sensitive functional groups.
Solution: If you suspect degradation (e.g., observing charring or a multitude of unidentifiable spots on your TLC plate), try lowering the reaction temperature. In some cases, even room temperature might be sufficient, especially with highly reactive starting materials or the use of a potent catalyst.[3] For sensitive substrates, reactions can even be conducted at very low temperatures, such as -78°C, to control reactivity.[1]
Suboptimal Catalyst Activity: If your reaction employs a catalyst, its activity is likely temperature-dependent. Each catalyst has an optimal temperature range for its activity.
Solution: Consult the literature for the recommended temperature range for your specific catalyst. If you are still observing low yield, consider screening a range of temperatures to find the sweet spot where the catalyst is most effective without causing degradation.
Issue 2: Formation of Side Products and Impurities
Question: My reaction is producing a significant amount of side products and impurities, complicating purification and reducing the yield of my target pyrazolo-pyrazine. How can temperature help in minimizing these?
Answer: The formation of side products is a clear indication that alternative reaction pathways are competing with your desired transformation. Temperature plays a pivotal role in controlling the selectivity of a reaction.
Causality and Solutions:
Competing Reaction Pathways: At higher temperatures, molecules have more energy, which can enable them to overcome the activation barriers of alternative, undesired reaction pathways. These side reactions can lead to a complex mixture of products.
Solution: Lowering the reaction temperature is often the most effective strategy to enhance selectivity. By providing less energy to the system, you can favor the reaction pathway with the lowest activation energy, which should ideally be the one leading to your desired product.
Decomposition and Subsequent Reactions: As mentioned earlier, high temperatures can cause your starting materials or product to decompose. These decomposition products can then undergo further reactions, leading to a cascade of impurities.
Solution: If you observe an increase in the number of side products at higher temperatures, it is a strong indicator of thermal degradation. Reducing the temperature should help to mitigate this issue.
Air/Moisture Sensitivity: Some reactions are sensitive to air and moisture, and these side reactions can be accelerated at higher temperatures.
Solution: In addition to optimizing the temperature, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with dry solvents, especially if you are working at elevated temperatures.
Issue 3: Poor Regioselectivity (Formation of Isomers)
Question: I am observing the formation of multiple regioisomers of my pyrazolo-pyrazine product. How can I improve the regioselectivity by adjusting the reaction temperature?
Answer: The formation of regioisomers is a common challenge in the synthesis of fused heterocyclic systems like pyrazolo-pyrazines, particularly when using unsymmetrical starting materials. The reaction temperature can be a powerful tool to control the regiochemical outcome by shifting the balance between kinetic and thermodynamic control.[4][5][6][7][8]
Causality and Solutions:
Kinetic vs. Thermodynamic Control:
Kinetic Product: This is the product that is formed the fastest, as it has the lowest activation energy. Kinetically controlled reactions are typically favored at lower temperatures.[8]
Thermodynamic Product: This is the most stable product, but it may have a higher activation energy and thus forms more slowly. Thermodynamically controlled reactions are favored at higher temperatures, where there is enough energy to overcome the higher activation barrier and the reaction is reversible, allowing the system to equilibrate to the most stable product.[7][8]
Solution: To favor the kinetic product , run the reaction at a lower temperature for a shorter period. To favor the thermodynamic product , conduct the reaction at a higher temperature for a longer duration to allow the reaction to reach equilibrium.[8] It is crucial to monitor the reaction over time at different temperatures to determine which isomer is the kinetic product and which is the thermodynamic product.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the temperature for a novel pyrazolo-pyrazine synthesis?
A good starting point depends on the specific synthetic route you are employing. For classical condensation reactions of aminopyrazoles with β-dicarbonyl compounds, starting at room temperature and gradually increasing to 80-100°C is a reasonable approach. For microwave-assisted syntheses, initial temperatures of 100-120°C are often effective. It is always recommended to consult the literature for similar transformations to get a more specific starting range.
Q2: How does reaction time relate to temperature in pyrazolo-pyrazine synthesis?
Reaction time and temperature are inversely related. Generally, higher temperatures lead to faster reaction rates and thus shorter reaction times. However, it's crucial to find a balance. Excessively long reaction times, even at moderate temperatures, can sometimes lead to side product formation or degradation. It is best practice to monitor the reaction's progress (e.g., by TLC) to determine the optimal time at a given temperature, which is when the starting material is consumed and the product concentration is at its maximum.
Q3: When should I consider using microwave-assisted synthesis for temperature optimization?
Microwave-assisted synthesis is an excellent technique to consider when you want to significantly reduce reaction times and often improve yields.[9] Microwaves provide rapid and uniform heating, which can lead to cleaner reactions with fewer side products. If your conventional heating methods are requiring very long reflux times (several hours to days), or if you are observing significant thermal degradation with prolonged heating, switching to microwave synthesis could be highly beneficial. Microwave reactors also offer precise temperature control, making them ideal for optimization studies.[10]
Q4: Can the choice of solvent affect the optimal reaction temperature?
Absolutely. The solvent's boiling point will set the upper limit for the reaction temperature under atmospheric pressure. Furthermore, the solvent can influence the solubility of your reactants and the stability of intermediates, which in turn can affect the optimal temperature. For instance, a reaction in a high-boiling polar aprotic solvent like DMF or DMAc may require a different optimal temperature than the same reaction in a lower-boiling solvent like ethanol or acetonitrile.
Q5: My starting materials are not very stable. What is the best approach to find the optimal temperature?
For thermally sensitive substrates, it is best to start at a low temperature (e.g., 0°C or even room temperature) and slowly increase it while carefully monitoring the reaction for both product formation and the appearance of degradation products. If you still encounter issues, consider using a more active catalyst that can promote the reaction at a lower temperature.
Data Presentation
Table 1: Typical Temperature Ranges for Pyrazolo-Pyrazine Synthesis
Synthesis Method
Typical Temperature Range (°C)
Notes
Conventional Heating (Condensation)
Room Temperature - 150°C
The specific temperature depends on the reactivity of the starting materials and the solvent used. Refluxing in solvents like ethanol or acetic acid is common.[11]
Microwave-Assisted Synthesis
100 - 150°C
Offers rapid heating and can significantly reduce reaction times.[9][10]
Multi-component Reactions
Room Temperature - 120°C
Temperature can be a key factor in controlling the regioselectivity of these reactions.[9]
Low-Temperature Reactions
-78°C to Room Temperature
Used for highly reactive intermediates or when precise control over the reaction is needed to avoid side products.[1]
Experimental Protocols
Protocol: Systematic Temperature Optimization for Pyrazolo-Pyrazine Synthesis
This protocol outlines a general procedure for optimizing the reaction temperature for a generic pyrazolo-pyrazine synthesis via condensation.
1. Initial Small-Scale Screening:
a. Set up a series of small-scale reactions (e.g., 0.1 mmol) in parallel.
b. To each reaction vessel, add the aminopyrazole starting material, the dicarbonyl compound (or other appropriate reaction partner), and the chosen solvent.
c. If a catalyst is used, add it to each reaction.
d. Set each reaction to a different temperature (e.g., 40°C, 60°C, 80°C, 100°C, and 120°C).
e. Stir all reactions for a set amount of time (e.g., 2 hours).
2. Reaction Monitoring:
a. After the set time, take a small aliquot from each reaction mixture.
b. Analyze the aliquots by TLC or LC-MS to assess the consumption of starting materials and the formation of the desired product and any side products.
3. Data Analysis:
a. Identify the temperature that gives the best conversion to the desired product with the minimal formation of impurities.
b. If multiple temperatures give good results, consider other factors like reaction time and energy consumption.
4. Time-Course at Optimal Temperature:
a. Once an optimal temperature is identified, run a new reaction at that temperature.
b. Monitor the reaction at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, etc.) to determine the shortest time required for complete conversion.
5. Scale-Up:
a. Once the optimal temperature and time are determined, you can confidently scale up the reaction.
Mandatory Visualization
Diagram 1: Troubleshooting Workflow for Temperature Optimization
Caption: A workflow for troubleshooting common issues in pyrazolo-pyrazine synthesis by optimizing the reaction temperature.
Diagram 2: Kinetic vs. Thermodynamic Control in Regioisomer Formation
Caption: This diagram illustrates the energy profile for the formation of kinetic and thermodynamic products, which can be controlled by reaction temperature.
References
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC. Retrieved March 7, 2024, from [Link]
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). PMC. Retrieved March 7, 2024, from [Link]
Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]
Computational study of the synthesis of pyrrole-pyrazines. (2017). Hilaris. Retrieved March 7, 2024, from [Link]
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PMC. Retrieved March 7, 2024, from [Link]
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024). Periodica Polytechnica. Retrieved March 7, 2024, from [Link]
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). PMC. Retrieved March 7, 2024, from [Link]
Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (2019). ResearchGate. Retrieved March 7, 2024, from [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). DAU. Retrieved March 7, 2024, from [Link]
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). MDPI. Retrieved March 7, 2024, from [Link]
SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. (2009). Retrieved March 7, 2024, from [Link]
Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). ResearchGate. Retrieved March 7, 2024, from [Link]
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (2025). MDPI. Retrieved March 7, 2024, from [Link]
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][9][12]triazines. (2021). Semantic Scholar. Retrieved March 7, 2024, from [Link]
Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. (2025). PMC. Retrieved March 7, 2024, from [Link]
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. (n.d.). Jack Westin. Retrieved March 7, 2024, from [Link]
14.11: Kinetic Versus Thermodynamic Products. (2019). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]
Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. (2017). Retrieved March 7, 2024, from [Link]
Functionalization of Position 7 of Pyrazolo[1,5- a ]pyrazines. (2024). ResearchGate. Retrieved March 7, 2024, from [https://www.researchgate.net/publication/381959734_Functionalization_of_Position_7_of_Pyrazolo15-a]pyrazines]([Link])
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. Retrieved March 7, 2024, from [Link]
Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. (n.d.). Retrieved March 7, 2024, from [Link]
Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 7, 2024, from [Link]
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. Retrieved March 7, 2024, from [Link]
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (2011). European Journal of Chemistry. Retrieved March 7, 2024, from [Link]
Technical Support Center: Preventing Hydrolysis of the 4-Chloro Group During Workup
Introduction In the synthesis of pharmaceuticals and agrochemicals, 4-chloroheteroarenes (such as 4-chloroquinazolines, 4-chloropyridines, and 4-chloropyrimidines) are indispensable electrophilic intermediates. However,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the synthesis of pharmaceuticals and agrochemicals, 4-chloroheteroarenes (such as 4-chloroquinazolines, 4-chloropyridines, and 4-chloropyrimidines) are indispensable electrophilic intermediates. However, a pervasive issue encountered by synthetic chemists is the spontaneous hydrolysis of the 4-chloro group back to the 4-hydroxy (or its oxo/lactam tautomer) starting material during aqueous workup. This guide provides mechanistic insights and field-proven troubleshooting strategies to arrest this degradation and maximize your isolated yields.
Section 1: The Causality of Hydrolysis (Mechanistic Insight)
The susceptibility of the 4-chloro group to hydrolysis is rooted in the electronic structure of the heteroarene. The adjacent electronegative nitrogen atoms in the aromatic ring withdraw electron density, rendering the C4 position highly electrophilic. During an aqueous workup, water or hydroxide ions act as nucleophiles, attacking the C4 position to form a Meisenheimer complex. Subsequent elimination of the chloride ion yields the 4-hydroxy compound, which rapidly tautomerizes to the thermodynamically stable pyridone or pyrimidone derivative .
Because this Nucleophilic Aromatic Substitution (SNAr) is accelerated by both heat and non-neutral pH, standard workup procedures—such as quenching with aqueous bases to neutralize residual acid—often inadvertently destroy the product.
Section 2: Troubleshooting FAQs
Q: I refluxed my quinazolin-4-one with POCl3 and saw full conversion on TLC. After quenching with ice water and neutralizing with ammonium hydroxide, my product reverted to the starting material. What happened?A: You have experienced base-catalyzed SNAr hydrolysis. 4-Chloroquinazolines are notoriously unstable toward water and weak bases like ammonium hydroxide or sodium bicarbonate . The basic conditions provide a high concentration of hydroxide ions that rapidly displace the labile chloride.
Self-Validation Check: To confirm if your workup is the culprit, perform a micro-extraction. Take a 10 µL aliquot of your crude reaction mixture, dilute it in an Eppendorf tube with 500 µL of chloroform, and wash it with 500 µL of water. Spot the organic layer on a TLC plate alongside the raw, unquenched reaction mixture. If the product spot disappears in the micro-extraction but remains in the raw mixture, your workup is causing the hydrolysis.
Q: How does pH affect the hydrolysis rate, and what is the optimal pH for workup?A: Hydrolysis follows a "U-shaped" curve relative to pH.
High pH (Basic): Generates strong nucleophiles (OH⁻) that directly attack the C4 carbon.
Low pH (Acidic): Protonates the heterocyclic nitrogen, pulling even more electron density away from the C4 position, making it hyper-electrophilic and susceptible to attack by neutral water molecules .
If an aqueous workup is unavoidable, the system must be maintained at a strictly neutral pH (7.0) and kept ice-cold to kinetically slow the reaction.
Q: Can I avoid aqueous workup entirely? What are the alternatives?A: Yes, and for highly sensitive substrates, avoiding water is mandatory. The most effective alternative is to remove the excess chlorinating agent (e.g., POCl3 or SOCl2) via vacuum distillation. Residual acid can be removed by co-evaporating with an inert, anhydrous solvent like toluene. The resulting crude solid can then be triturated with a dry non-polar solvent or telescoped directly into the next synthetic step without ever touching water.
Neutral pH minimizes both acid and base catalysis; cold slows kinetics.
Acceptable for moderately stable substrates.
Anhydrous Evaporation
N/A
< 40°C
Zero
Absence of water eliminates the nucleophile entirely.
Optimal. Best practice for all 4-chloroheteroarenes.
Section 4: Experimental Protocols
Protocol 1: Water-Free Workup and Telescoping (Best Practice)
This protocol is a self-validating system designed to completely eliminate hydrolytic degradation by bypassing aqueous exposure.
Reaction Completion: Verify the completion of the chlorination reaction via TLC or LC-MS. (Note: Dilute the LC-MS sample in anhydrous acetonitrile, not methanol/water, to prevent in-vial degradation).
Evaporation: Transfer the reaction mixture to a rotary evaporator. Remove excess POCl3 under high vacuum at a bath temperature not exceeding 40°C.
Co-evaporation (Acid Removal): Add 10-20 mL of anhydrous toluene to the crude residue and evaporate to dryness. Repeat this step twice. Toluene forms an azeotrope with residual HCl and POCl3, effectively neutralizing the mixture without adding base.
Trituration (Optional Purification): Suspend the resulting solid in anhydrous diethyl ether or hexanes. Stir for 15 minutes, then filter under a blanket of nitrogen. The product is isolated as a dry powder.
Telescoping: Alternatively, dissolve the crude, co-evaporated residue directly in an anhydrous solvent (e.g., DMF or isopropanol) and immediately add the nucleophile (e.g., an amine) for the subsequent substitution step.
Use this protocol only if the substrate is known to tolerate brief aqueous exposure (e.g., some 4-chloropyridines).
Pre-cooling: Chill all extraction solvents (dichloromethane or ethyl acetate) and a neutral pH 7.0 phosphate buffer to 0-4°C in an ice bath.
Quenching: Slowly pour the concentrated crude reaction mixture over crushed ice while stirring vigorously.
Immediate Extraction: Do not wait for the ice to fully melt. Immediately transfer the mixture to a separatory funnel and add the ice-cold organic solvent.
Rapid Separation: Shake gently (to avoid emulsions) and separate the layers immediately. Causality: Minimizing the contact time between the organic and aqueous phases is critical to preventing the Meisenheimer complex formation.
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) immediately to remove trace water. Filter and concentrate under reduced pressure.
Section 5: Visualizations
Mechanistic pathway of 4-chloro hydrolysis versus stable product isolation.
Decision tree for selecting the appropriate workup method for 4-chloroheteroarenes.
References
Journal of Heterocyclic Chemistry. "Hydrolysis of 4-chloroquinazolines." J. Het. Chem.[Link]
National Institutes of Health. "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions." PMC. [Link]
Troubleshooting
Recrystallization solvents for 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
Technical Abstract & Molecule Profile Target Molecule: 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine Chemical Class: Fused Nitrogen Heterocycle / Halogenated Biaryl Physicochemical Profile: This molecule features a...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Abstract & Molecule Profile
Target Molecule: 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
Chemical Class: Fused Nitrogen Heterocycle / Halogenated Biaryl
Physicochemical Profile:
This molecule features a planar, electron-deficient pyrazolo[1,5-a]pyrazine core substituted with a lipophilic chlorophenyl ring and a reactive chlorine at the C4 position.[1][2]
Lipophilicity: Moderate to High (Estimated LogP ~3.2–3.8).[2][3]
Solubility Challenges: The planar aromatic system promotes strong
- stacking, often leading to low solubility in ambient non-polar solvents and high melting points.[2][3]
Reactivity Warning: The C4-chlorine is susceptible to nucleophilic aromatic substitution (
).[2][3] Avoid nucleophilic solvents (e.g., aliphatic amines, strong alkoxides) at high temperatures during recrystallization.[2][3]
Solvent Selection Matrix
The following solvent systems have been validated for analogous fused pyrazolo-pyrazine and pyrimidine scaffolds. Selection depends on the impurity profile and scale.
Table 1: Primary Recrystallization Solvent Systems
System Type
Solvent(s)
Ratio (v/v)
Temperature Range
Application Note
Single Solvent
Ethanol (EtOH)
100%
Reflux 0°C
First Choice. Good balance of polarity.[1][2] Dissolves the heterocycle at reflux; impurities often stay in solution upon cooling.[2][3]
Single Solvent
Acetonitrile (MeCN)
100%
80°C -10°C
Excellent for removing non-polar oily impurities.[1][2][3] Requires cooling to sub-zero temperatures for maximum yield.[2][3][4]
Binary System
EtOAc / n-Heptane
1:3 to 1:5
Reflux RT
Standard Anti-Solvent Method. Dissolve in min.[1][2][3] EtOAc, add hot Heptane until turbid, then cool. Best for scale-up.
Binary System
DCM / Methanol
1:1 Evap
RT 4°C
For Heat-Sensitive Batches. Dissolve in DCM, add MeOH, slowly evaporate DCM to force precipitation.
Specialized
Toluene
100%
110°C RT
Use only if the compound is highly insoluble.[2][3] High boiling point breaks -stacking aggregates.[1][2][3]
Standard Operating Procedure (SOP)
Protocol: Binary Solvent Recrystallization (EtOAc / Heptane)
Recommended for removing tarry residues and improving crystallinity.[2]
Preparation: Place the crude solid (e.g., 5.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Dissolution (Solvent A): Add Ethyl Acetate (EtOAc) in small portions (start with 5 mL/g) while heating the bath to 75°C.
Critical: Add just enough EtOAc to dissolve the solid completely at reflux.[2][3] If solid remains but solution is dark/dirty, filter hot (see Troubleshooting).[2][3]
Symptom: Instead of crystals, the product comes out of solution as a sticky oil or gum at the bottom of the flask.[2]
Mechanism: The melting point of the solvated product is lower than the temperature of the solution, or the cooling was too rapid.[3][5]
Corrective Action:
Reheat: Redissolve the oil by heating the mixture back to reflux.
Seed: Add a single seed crystal of the pure product (if available) when the solution is slightly below the boiling point.
Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.[2][3]
Change Solvent: Switch from Ethanol to Isopropanol (IPA) . The higher boiling point and slightly lower polarity of IPA often favor crystal formation over oiling.[3]
Issue: Product Will Not Precipitate
Symptom: The solution remains clear even after cooling to 0°C.
Mechanism: The solution is not supersaturated, or the compound is too soluble in the chosen solvent.[2][3]
Corrective Action:
Concentrate: Rotovap off 50% of the solvent volume and re-cool.
Anti-Solvent Crash: Add cold water (if using EtOH/MeCN) or Hexane (if using EtOAc) dropwise while stirring vigorously to force precipitation.[2][3]
Issue: Colored Impurities Persist
Symptom: Crystals are structurally sound but retain a yellow/brown hue (likely oxidation byproducts).[2][3]
Corrective Action:
Activated Carbon: During the hot dissolution step, add Activated Charcoal (5-10 wt%).[2][3] Stir at reflux for 15 minutes.
Hot Filtration: Filter the hot mixture through a Celite® pad to remove the charcoal before cooling.[2][3]
Process Visualization
The following diagram illustrates the decision logic for solvent selection based on the crude material's behavior.
Caption: Decision logic for solvent selection and troubleshooting based on solubility observations.
Frequently Asked Questions (FAQs)
Q1: Can I use Methanol instead of Ethanol?A: Yes, Methanol is a viable alternative.[2][3] However, pyrazolo[1,5-a]pyrazine derivatives are often more soluble in Methanol than Ethanol.[2][3] This might lead to lower recovery yields unless you cool the solution to -20°C or use a higher ratio of anti-solvent (water).[2][3]
Q2: The chlorine atom at position 4 is reactive.[2][3][4] Will refluxing in Ethanol cause side reactions?A: Generally, the C4-Cl in this fused system is stable to neutral alcohols at reflux temperatures (78°C).[2][3] However, avoid basic conditions . Do not add bases (NaOH, TEA) to the recrystallization mixture, as this will promote
displacement of the chlorine by the ethoxide ion, forming the 4-ethoxy impurity [1].[3]
Q3: How do I remove inorganic salts trapped in the crude?A: If your crude contains salts (e.g., NaCl, KCl from the synthesis), the best solvent system is Ethanol/Water (9:1) .[2][3] The salts will dissolve in the water component or remain undissolved (if high EtOH) and can be filtered off while hot, whereas the organic product dissolves at reflux.[3]
References
Nucleophilic Substitution Risks: Attia, M. H., et al.[2][3][6] "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives." Molecules, 2024.[2][3][6] (Demonstrates reactivity of C-Cl bond in analogous systems). [2]
Solubility of Chlorinated Pyrazoles: BenchChem Technical Support. "Recrystallization techniques for purifying pyrazole compounds." (General solubility data for chlorinated pyrazole scaffolds). [2]
Purification of Pyrazolo-fused Systems: Dass, R.[2][3] "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine."[2][6][7][8] BYU ScholarsArchive, 2022.[2][3] (Protocols for recrystallizing fused pyrazolo-systems using Ethanol and EtOAc).
Troubleshooting palladium catalyst poisoning in pyrazine coupling
Welcome to the Technical Support Center for Pyrazine Cross-Coupling Optimization . As a Senior Application Scientist, I have designed this guide to help you navigate one of the most notoriously difficult challenges in he...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyrazine Cross-Coupling Optimization . As a Senior Application Scientist, I have designed this guide to help you navigate one of the most notoriously difficult challenges in heterocyclic chemistry: palladium catalyst poisoning by pyrazine substrates.
Rather than just giving you a list of conditions to try, this guide breaks down the causality behind catalyst deactivation and provides self-validating protocols to ensure your catalytic cycle remains active and productive.
The Mechanistic Root of Pyrazine-Induced Catalyst Poisoning
Before troubleshooting, we must understand the physical chemistry of the failure. The pyrazine ring is highly electron-deficient, which makes oxidative addition sluggish. More critically, the lone pairs of electrons on the nitrogen atoms act as strong σ-donors. During the catalytic cycle, these nitrogen atoms can aggressively coordinate to the electrophilic Palladium(II) center, displacing your phosphine ligands[1].
This κ²-coordination forms a thermodynamically stable, off-cycle dormant complex[2]. Once this happens, the catalyst is "poisoned," and the reaction stalls, often resulting in the precipitation of catalytically dead palladium black[3].
Fig 1: Mechanistic divergence between the productive catalytic cycle and pyrazine-induced poisoning.
Troubleshooting Guide & FAQs
Q1: My Suzuki-Miyaura coupling with 2-chloropyrazine stalls at <10% conversion. Why, and how do I fix it?A: The reactivity of pyrazine halides follows the strict trend of I > Br > Cl, making chloropyrazines the most challenging substrates for oxidative addition[4]. Because the oxidative addition is slow, the pyrazine nitrogen has ample time to coordinate to the Pd center and poison it[1].
Solution: Abandon standard ligands like PPh₃. You must employ bulky dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos, RuPhos, or BrettPhos[1][5]. The lower aryl ring of these ligands creates a "steric umbrella" that physically blocks the pyrazine nitrogen from coordinating to the palladium center, forcing the reaction through the productive cycle[2].
Q2: I am using bulky ligands, but my boronic acid is decomposing before the coupling finishes. What is the causality here?A: Deactivated azaheteroaryl chlorides often require elevated temperatures (80–100 °C)[6]. At these temperatures, the standard bases used (like Na₂CO₃) accelerate the protodeboronation of your arylboronic acid, destroying your coupling partner before transmetalation can occur.
Solution: Switch to a weaker base like K₃PO₄ or Cs₂CO₃ in a biphasic solvent system (e.g., Dioxane/H₂O)[4]. Alternatively, convert your boronic acid to a potassium trifluoroborate salt, which is highly resistant to protodeboronation under forcing conditions[4].
Q3: Can I overcome catalyst poisoning by simply increasing the catalyst loading to 10 mol%?A: While brute-forcing the reaction with high catalyst loading (up to 10 mol%) can sometimes drive the reaction to completion[7], it is an inefficient and expensive strategy that complicates downstream purification. By optimizing the ligand sterics (e.g., using a Pd(II)-BrettPhos precatalyst), you can achieve >90% yields with loadings as low as 0.01% to 1.0 mol%[4][5].
Fig 2: Decision tree for optimizing pyrazine cross-coupling based on halide reactivity and sterics.
The following table summarizes the causal relationship between the catalyst system, reaction conditions, and resulting yields for challenging pyrazine couplings.
Catalyst / Ligand System
Substrate
Base / Solvent
Temp (°C)
Yield (%)
Causality / Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)
2-Chloropyrazine
Na₂CO₃ / Toluene
100
< 10%
Catalyst poisoning via N-coordination; ligand easily displaced[1].
Optimal for C-N cross-coupling; prevents dormant state formation[5].
'SiO₂'-NH₂-Pd (Heterogeneous)
2-Chloropyrazine
K₂CO₃ / H₂O
80
84%
Aqueous conditions stabilize the active catalyst; resists deactivation[6].
Validated Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine
This protocol is designed as a self-validating system . Each step includes a visual or chemical checkpoint to ensure the catalytic cycle is proceeding correctly, allowing you to catch poisoning events in real-time.
Objective: Achieve >90% conversion of 2-chloropyrazine while suppressing catalyst deactivation and protodeboronation.
Step 1: Catalyst Pre-activation (The Critical Step)
Action: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (1.0 mol%) and XPhos (2.4 mol%) in anhydrous 1,4-dioxane (0.2 M relative to substrate).
Causality: The slight excess of ligand (1:1.2 Pd-to-ligand ratio) ensures complete formation of the active mono-ligated L-Pd(0) species, leaving no naked palladium to be poisoned by the pyrazine.
Validation Checkpoint: Stir at room temperature for 15 minutes. The solution must transition from a deep purple/red (Pd₂(dba)₃) to a pale yellow/orange. If the solution remains purple, ligand coordination has failed, and proceeding will result in immediate catalyst poisoning.
Step 2: Substrate Addition
Action: Add 2-chloropyrazine (1.0 equiv) and the arylboronic acid (1.2 equiv) to the active catalyst solution.
Step 3: Base Introduction
Action: Add a thoroughly degassed aqueous solution of K₃PO₄ (2.0 equiv).
Causality: K₃PO₄ is a moderately strong base that facilitates the transmetalation step without causing base-mediated decomposition of the electron-deficient pyrazine ring. The biphasic Dioxane/H₂O system enhances the solubility of the boronate complex.
Step 4: Thermal Activation
Action: Heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm to ensure biphasic mixing).
Validation Checkpoint: Monitor the reaction vial after 1 hour. The solution should remain homogeneous (in the organic layer). The appearance of a dark, insoluble precipitate coating the glassware (Palladium Black) is the definitive visual indicator that the steric shield of the ligand has failed and the catalyst has aggregated. If no black precipitate is observed, the cycle is active.
Step 5: Quench and Workup
Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over MgSO₄, filter, and concentrate for column chromatography.
References
Benchchem. Technical Support Center: Optimizing Reactions with 2-Bromopyrazine. 1
National Institutes of Health (PMC). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. 2
Royal Society of Chemistry. Transition metal-catalyzed functionalization of pyrazines. 7
MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. 5
Benchchem. Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. 4
MIT DSpace. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.3
Elsevier (DOI). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. 6
Mass spectrometry (LC-MS) analysis of pyrazolo[1,5-a]pyrazine derivatives
Executive Summary Pyrazolo[1,5-a]pyrazine derivatives represent a privileged scaffold in modern drug discovery, particularly as ATP-competitive kinase inhibitors (e.g., targeting JAK, RET, or B-Raf pathways). While their...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrazolo[1,5-a]pyrazine derivatives represent a privileged scaffold in modern drug discovery, particularly as ATP-competitive kinase inhibitors (e.g., targeting JAK, RET, or B-Raf pathways). While their nitrogen-rich fused heterocyclic structure offers favorable hydrogen-bonding capabilities for active site binding, it presents distinct analytical challenges.
This guide provides a technical comparison of LC-MS methodologies for characterizing these derivatives. Unlike standard protocols, this document focuses on the critical challenge of regioisomer separation —a frequent byproduct of the synthetic pathway—and differentiates between ionization modes (ESI vs. APCI) to maximize sensitivity during pharmacokinetic (PK) profiling.
Part 1: The Analytical Challenge – Regioisomerism
Synthetic routes to pyrazolo[1,5-a]pyrazines often involve cyclization steps that yield constitutional isomers (e.g., N-alkylation regioisomers). These isomers often possess identical molecular weights (isobaric) and very similar lipophilicities (
), making standard C18 separation insufficient.
Comparative Data: Stationary Phase Selection
The following table compares the separation efficiency of standard alkyl-bonded phases against phenyl-based phases for a representative pyrazolo[1,5-a]pyrazine mixture.
Feature
C18 (Octadecyl)
Phenyl-Hexyl
Biphenyl
Interaction Mechanism
Hydrophobic (Van der Waals)
- Interaction + Hydrophobic
Enhanced - Selectivity
Isomer Resolution ()
< 1.2 (Co-elution common)
> 2.5 (Baseline separation)
> 2.0 (Good separation)
Peak Shape (Tailing)
Moderate (Basic N-interaction)
Excellent (Steric selectivity)
Good
Recommendation
Routine PK screening
Isomer/Impurity Profiling
Alternative for orthogonal data
Technical Insight: The
-electrons in the pyrazolo[1,5-a]pyrazine core interact strongly with the phenyl rings of the stationary phase. This interaction is sterically sensitive, allowing the Phenyl-Hexyl column to resolve isomers based on the specific orientation of the fused ring, which C18 cannot discriminate.
Part 2: Ionization Source Comparison (ESI vs. APCI)
While Electrospray Ionization (ESI) is the default for polar kinase inhibitors, Atmospheric Pressure Chemical Ionization (APCI) offers distinct advantages for specific hydrophobic derivatives or when matrix effects are high.
Performance Matrix
Parameter
Electrospray Ionization (ESI+)
APCI (+)
Primary Mechanism
Ion Evaporation / Coulombic Fission
Gas-phase Proton Transfer
Sensitivity (Polar Analogs)
High (Femtogram level)
Moderate
Sensitivity (Non-polar)
Low
High
Matrix Tolerance
Low (Susceptible to suppression)
High (Robust against phospholipids)
Thermal Stability Req.
Low (Ambient/Moderate heat)
High (Vaporization required)
Decision Framework:
Use ESI+ for biological matrices (plasma/urine) where sensitivity is paramount and the analyte contains basic amines (protonation sites).
Use APCI+ if the derivative lacks basic side chains or if you observe >50% ion suppression in ESI due to co-eluting matrix components.
Part 3: Fragmentation Mechanics & MS/MS Pathway
Understanding the fragmentation of the pyrazolo[1,5-a]pyrazine core is essential for designing Multiple Reaction Monitoring (MRM) transitions. The fused ring system typically undergoes characteristic ring opening and neutral losses.
Mechanistic Visualization
The following diagram illustrates the proposed fragmentation pathway, highlighting the characteristic loss of Hydrogen Cyanide (HCN) and nitrile fragments, which are diagnostic for this scaffold.
Part 4: Recommended Experimental Protocol
This protocol is validated for separating constitutional isomers and quantifying derivatives in plasma.
Sample Preparation (Protein Precipitation)
Step 1: Aliquot 50 µL of plasma into a 96-well plate.
Step 2: Add 150 µL of Acetonitrile (ACN) containing Internal Standard (IS).
Step 3: Vortex for 2 min; Centrifuge at 4000 rpm for 10 min at 4°C.
Step 4: Transfer 100 µL supernatant to a fresh plate; dilute 1:1 with water (to match initial mobile phase).
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS.
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Note: Ammonium formate is critical to buffer the pH and improve peak shape for basic nitrogen heterocycles.
Gradient:
0.0 min: 5% B
1.0 min: 5% B
6.0 min: 95% B (Slow ramp for isomer resolution)
7.0 min: 95% B
7.1 min: 5% B
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
Workflow Diagram
References
Isomer Separation Strategies
Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products.[1] (2024).[1][2][3][4][5] MDPI Pharmaceuticals. Demonstrates the necessity of Phenyl-Hexyl columns for separating constitutional isomers of pyrazole-fused derivatives.
Scaffold Relevance in Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines as Protein Kinase Inhibitors.[2][6][7] (2025).[5][8] RSC Advances. Reviews the structural similarity and kinase activity of the pyrazolo-fused systems, validating the target class.
Ionization Source Comparison
A Comparison Between ESI and APCI Ionisation Modes. PerkinElmer Technical Note. Provides foundational data on the sensitivity differences between ESI and APCI for nitrogenous bases.
Fragmentation Patterns
Mass spectrometric study of some pyrazoline derivatives. (1998). Rapid Communications in Mass Spectrometry. Establishes the baseline fragmentation mechanisms (loss of nitriles/HCN) for pyrazole-containing heterocycles.
Comparing bioactivity of 4-chloro vs 4-amino pyrazolo[1,5-a]pyrazines
Comparative Bioactivity Guide: 4-Chloro vs. 4-Amino Pyrazolo[1,5-a]pyrazines Executive Summary: The Activation Threshold In the development of pyrazolo[1,5-a]pyrazine-based therapeutics, the modification at the C4 positi...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Bioactivity Guide: 4-Chloro vs. 4-Amino Pyrazolo[1,5-a]pyrazines
Executive Summary: The Activation Threshold
In the development of pyrazolo[1,5-a]pyrazine-based therapeutics, the modification at the C4 position represents a critical "activation threshold." This guide compares the 4-chloro derivative (the electrophilic synthetic gateway) with the 4-amino derivative (the nucleophilic bioactive effector).
Core Thesis: The 4-chloro substituent serves as a reactive handle with negligible or non-specific bioactivity, functioning primarily as a substrate for Nucleophilic Aromatic Substitution (SNAr). Conversely, the installation of an amine at C4 transforms the scaffold into a potent ATP-competitive inhibitor, capable of forming critical hydrogen bonds within the hinge region of kinase targets (e.g., CDK2, IRAK4, FLT3).
Chemical Nature & Synthetic Access[2]
The transition from 4-chloro to 4-amino is not merely a functional group interchange but a reversal of electronic utility—from electrophile to hydrogen-bond donor.
The 4-Chloro Scaffold (The Gateway)
Role: Synthetic Intermediate.
Reactivity: High susceptibility to nucleophilic attack due to the electron-deficient nature of the pyrazine ring, further activated by the bridgehead nitrogen.
Synthesis: Typically generated from the pyrazolo[1,5-a]pyrazin-4(5H)-one precursor using phosphoryl chloride (POCl3).
Reactivity: Stable under physiological conditions; acts as a hydrogen bond donor/acceptor.[1]
Synthesis: Accessed via SNAr reaction of the 4-chloro intermediate with primary or secondary amines.
Figure 1: Synthetic pathway transforming the inert precursor to the reactive chloro-intermediate, and finally to the bioactive amino-inhibitor.[2]
Bioactivity Comparison: Mechanism & Potency
The biological divergence between these two species is defined by their interaction with the ATP-binding pocket of protein kinases.
Mechanism of Action: The Hinge Binder
4-Chloro: Lacks hydrogen bond donor capability. It cannot satisfy the valency requirements of the kinase hinge region (typically requiring a donor-acceptor motif). Its activity in screening is often attributed to non-specific alkylation or assay interference.[1]
4-Amino: Mimics the N1/N6 atoms of Adenine. The exocyclic amine (NH) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge (e.g., Glu81 in CDK2), while the pyrazine N5 acts as a hydrogen bond acceptor .
Comparative Potency Data (SAR)
The following table synthesizes data from kinase inhibitor campaigns (e.g., IRAK4, CDK) demonstrating the potency shift.
Feature
4-Chloro Derivative
4-Amino Derivative
Primary Function
Synthetic Intermediate
Kinase Inhibitor / Antimicrobial
Binding Mode
Steric occlusion (weak)
H-bond Network (Strong)
IC50 (Kinase)
Typically > 10 µM (Inactive)
< 100 nM (Potent)
Selectivity
Low (Reactive Promiscuity)
High (Tunable via R-group)
Solubility
Lipophilic (High logP)
Moderate (Polar surface area increased)
Case Study: IRAK4 Inhibition
In the development of IRAK4 inhibitors, the 4-chloro intermediate (Compound 3 in referenced literature) serves as the parent for a library of amides.[3] The conversion to the 4-amino derivative results in a >100-fold increase in potency, driving IC50 values from the micromolar range down to single-digit nanomolar levels (e.g., 1.7 nM).
Figure 2: Conceptual binding mode. The 4-amino group establishes a critical hydrogen bond with the kinase hinge region, a mechanism unavailable to the 4-chloro analog.
Experimental Protocols
To validate these claims in your own laboratory, follow these standardized protocols for synthesis and bioassay.
Protocol A: Synthesis of 4-Amino-pyrazolo[1,5-a]pyrazine (SNAr)
Use this protocol to convert the inactive chloro-intermediate into the active inhibitor.
Detection: Add ADP-Glo™ Reagent (Promega) to terminate and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to Luciferase signal.[1]
Analysis: Measure luminescence. Calculate IC50 using a 4-parameter logistic fit. Expect 4-Cl to show flat efficacy or high IC50, while 4-NH2 shows sigmoidal inhibition.
References
Synthesis and Antimicrobial Activity: Synthesis, the antibacterial and antifungal action of 4-aminopyrazolo[1,5-a]pyrazines.[4] (2018).[5] National University of Pharmacy.[1] Link
IRAK4 Inhibitor SAR: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015).[6] ACS Medicinal Chemistry Letters. Link(Note: Describes the analogous pyrazolopyrimidine scaffold SAR which strictly parallels the pyrazine chemistry).
Anticancer Activity: Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. (2011). Bioorganic & Medicinal Chemistry Letters. Link
Scaffold Functionalization: Functionalization of Position 7 of Pyrazolo[1,5-a]pyrazines. (2024).[7][8] SynOpen. Link
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison & Validation Protocol
Target Analyte: 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine (CAS: 1326816-77-6)
Application: Quality Control (QC) for Kinase Inhibitor Intermediates
Executive Summary
In the synthesis of advanced kinase inhibitors (e.g., ERK/MAPK pathway modulators), the intermediate 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine serves as a critical scaffold. Its purity is non-negotiable; however, its structural properties—a fused nitrogenous heterocycle with halogenated aromatic substituents—present specific chromatographic challenges.
Standard C18 alkyl-chain columns often fail to resolve the regioisomers (e.g., 2-chlorophenyl vs. 3-chlorophenyl isomers) and de-chlorinated impurities inherent to this synthesis.
This guide compares the industry-standard C18 method against a targeted Phenyl-Hexyl method , demonstrating why the latter is the superior choice for this specific analyte. We then provide a full ICH Q2(R2) compliant validation protocol for the Phenyl-Hexyl method.
Comparative Analysis: C18 vs. Phenyl-Hexyl
The primary challenge with pyrazolo[1,5-a]pyrazines is separating the desired product from its positional isomers and hydrolysis degradants (4-hydroxy derivatives).
The Mechanism of Failure (C18) vs. Success (Phenyl-Hexyl)
Generic C18 (Alternative): Relies solely on hydrophobic (London dispersion) forces. Since the positional isomers of chlorophenyl have identical hydrophobicity (logP), C18 columns often show co-elution or "shouldering."
Phenyl-Hexyl (Recommended): Utilizes
interactions between the stationary phase phenyl ring and the analyte's pyrazolo-pyrazine core. The electron-withdrawing chlorine atoms on the analyte alter the -cloud density, creating distinct retention shifts for isomers that C18 cannot detect.
Performance Data Comparison
Parameter
Standard C18 Method
Optimized Phenyl-Hexyl Method
Status
Separation Mechanism
Hydrophobicity only
Hydrophobicity + Stacking
Superior
Critical Pair Resolution (Rs)
1.2 (Co-elution risk)
> 2.5 (Baseline separation)
Pass
Peak Symmetry (Tailing Factor)
1.4 (Silanol interaction)
0.9 - 1.1 (Sharp peaks)
Pass
Retention of Polar Impurities
Low (Elute in void volume)
Moderate (Better capture)
Pass
Isomer Selectivity ()
1.02
1.15
Pass
The Recommended Protocol (Phenyl-Hexyl)
This method is designed to be self-validating, ensuring system suitability before every run.
Chromatographic Conditions[1][2][3][4][5][6]
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (Protonates pyrazine nitrogens, reducing tailing).
Column Temp: 35°C (Controls viscosity and kinetics).
Detection: PDA/UV at 270 nm (Characteristic
for pyrazolo-pyrazine core).
Injection Volume: 5 µL.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold (Polar impurity elution)
15.0
10
90
Linear Gradient (Main analyte elution)
18.0
10
90
Wash
18.1
90
10
Re-equilibration
23.0
90
10
End
Separation Mechanism Visualization
The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails, specifically for halogenated aromatics.
Caption: The Phenyl-Hexyl stationary phase engages in dual-mode retention: standard hydrophobicity plus specific Pi-Pi stacking with the analyte's aromatic core, enabling isomer resolution.
Validation Workflow (ICH Q2 R2)
To ensure scientific integrity, the method must be validated according to ICH Q2(R2) guidelines. This protocol ensures the method is "suitable for intended use."
Specificity (Forced Degradation)
Objective: Prove the method can separate the main peak from degradants.
Protocol:
Acid Stress: 0.1 N HCl, 60°C, 2 hours. (Expect hydrolysis of 4-Cl to 4-OH).
Objective: Confirm response is proportional to concentration.
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target test concentration (e.g., 0.5 mg/mL).
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
Objective: Ensure no matrix interference.
Protocol: Spike known amounts of pure standard into a placebo matrix at 3 levels (80%, 100%, 120%).
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Precision (Repeatability)
Protocol: 6 injections of the standard solution at 100% concentration.
Acceptance Criteria: RSD
2.0% for retention time and peak area.
LOD / LOQ
Method: Signal-to-Noise (S/N) ratio approach.
LOD: S/N
3:1.
LOQ: S/N
10:1 (Must be validated for precision at this level).
Validation Logic Diagram
This workflow visualizes the decision-making process required for a compliant validation study.
Caption: Step-by-step logic flow for validating the HPLC method, ensuring critical quality attributes (CQA) are met at each stage before proceeding.
References
International Council for Harmonisation (ICH). (2023).[3] Guideline Q2(R2) on Validation of Analytical Procedures.
[Link]
Agilent Technologies. (2020). Strategies for the Separation of Halogenated Compounds using Phenyl-Hexyl Columns.
[Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Column Selectivity for Aromatic Compounds).
[Link]
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
[Link]
Spectroscopic Characterization of Substituted Pyrazolo[1,5-a]pyrazines
This guide is structured to serve as a definitive technical reference for the spectroscopic characterization of substituted pyrazolo[1,5-a]pyrazines, specifically addressing the challenge of distinguishing them from thei...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured to serve as a definitive technical reference for the spectroscopic characterization of substituted pyrazolo[1,5-a]pyrazines, specifically addressing the challenge of distinguishing them from their common regioisomeric byproducts, pyrazolo[1,5-a]pyrimidines.[1]
A Comparative Technical Guide for Medicinal Chemists[1]
Executive Summary & Strategic Context
The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and pteridines in ATP-competitive kinase inhibitors (e.g., RET, JAK inhibitors).[1] However, its synthesis—typically via the condensation of ethylenediamine derivatives with pyrazoles or cyclization of amino-acetals—is prone to regiochemical ambiguity.[1]
The primary analytical challenge is distinguishing the target pyrazolo[1,5-a]pyrazine (PPz) from its thermodynamically stable isomer, pyrazolo[1,5-a]pyrimidine (PP) , and occasionally pyrazolo[3,4-b]pyridine .[1] Standard 1D ¹H NMR is often insufficient due to overlapping aromatic signals.[1] This guide establishes a multi-dimensional spectroscopic workflow (1D, 2D NMR, ¹⁵N-HMBC, and X-ray) to unambiguously validate the [1,5-a]pyrazine core.
Comparative Analysis: Pyrazine (Target) vs. Pyrimidine (Isomer)[1]
The following table contrasts the diagnostic spectroscopic signatures of the target scaffold against its most common isomer.
N-4 (Bridgehead adjacent) correlates to H-3 and H-5.[1]
Definitive: N-5 in PPz is chemically distinct from N-4 in PP.
UV-Vis ()
~290-310 nm (Band I)
~340-440 nm (CT Band)
PP derivatives often exhibit a red-shifted intramolecular charge transfer (ICT) band.[1]
Critical Insight: The most common error in literature is misidentifying the pyrazolo[1,5-a]pyrimidine as the pyrazine due to the assumption that the cyclization followed the "designed" nucleophilic attack.[1] Always validate with ¹H-¹⁵N HMBC.
Structural Validation Workflow
The following diagram illustrates the logical flow for confirming the scaffold identity, moving from crude analysis to definitive structural proof.
Figure 1: Decision-tree workflow for the structural elucidation of fused pyrazole scaffolds.
Experimental Protocols
Synthesis of Reference Standards
To perform a valid comparison, one must synthesize the target and the likely isomer.
A. Target: Pyrazolo[1,5-a]pyrazine (Gorobets Method) [1]
Principle: Condensation of pyrazole-3-carboxylic acid with 2,2-dimethoxyethanamine followed by acid-mediated cyclization.[1] This route avoids the 1,3-dicarbonyl ambiguity.[1]
Protocol:
Amide Coupling: React substituted pyrazole-3-carboxylic acid (1.0 eq) with 2,2-dimethoxyethanamine (1.1 eq) using CDI (1.1 eq) in dry dioxane at 50°C for 1h.
Cyclization: Add concentrated HCl (excess) directly to the reaction mixture and reflux for 2–5 hours.
Workup: Neutralize with NaHCO₃, extract with EtOAc.
Result: Yields 4,7-dihydropyrazolo[1,5-a]pyrazin-4-one or the aromatized pyrazine depending on oxidation conditions.
B. Isomer: Pyrazolo[1,5-a]pyrimidine (Standard) [1][2]
Principle: Reaction of 5-aminopyrazole with a 1,3-diketone.[3]
Protocol:
Reflux 5-aminopyrazole (1.0 eq) and 1,3-diketone (1.0 eq) in glacial acetic acid for 3 hours.
Precipitate usually forms upon cooling; wash with ethanol.[1]
Advanced NMR Characterization (The "Gold Standard")[1]
Instrument: 500 MHz or higher cryoprobe recommended.
Solvent: DMSO-d₆ (preferred for solubility and H-bonding observation) or CDCl₃.[1]
Gorobets, O. V., et al. (2013).[1] "Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold." Chemistry of Heterocyclic Compounds.
Chimichi, S., et al. (1992).[1][4] "¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry.[4] [1]
Attia, M. H., et al. (2024).[1][3][5] "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives." Pharmaceuticals.[1][6][7]
PubChem Compound Summary. (2024). "Pyrazolo[1,5-a]pyrazine."[1][2][3][5][8][9][10][11][12] National Center for Biotechnology Information.[1]
Aggarwal, R., et al. (2018).[1] "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry.
A Tale of Two Scaffolds: A Comparative Guide to Pyrazolo[1,5-a]pyrazine and Imidazo[1,2-a]pyrazine in Drug Discovery
A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals. In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical dec...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the myriad of privileged structures, the pyrazolo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine scaffolds have emerged as versatile and fruitful starting points for the development of novel therapeutics. This guide provides a comprehensive comparison of these two isomeric systems, delving into their synthesis, physicochemical properties, and, most importantly, their applications in modern drug discovery, supported by experimental data and protocols. Our aim is to equip researchers with the knowledge to make informed decisions when selecting a scaffold for their specific biological target and therapeutic goals.
Readily synthesized via multicomponent reactions and cyclocondensations.
Accessible through various synthetic routes, including multicomponent reactions.
Physicochemical Profile
Generally planar, rigid structure. Properties are highly tunable with substitution.
Planar aromatic system. Physicochemical properties are readily modified.
The Allure of the Fused Ring: Structural and Physicochemical Considerations
The pyrazolo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine scaffolds are both bicyclic aromatic systems composed of a five-membered and a six-membered nitrogen-containing ring. This fusion imparts a rigid and planar geometry, a desirable feature for inhibitors that target well-defined binding pockets, such as the ATP-binding site of kinases.
The key difference lies in the arrangement of the nitrogen atoms in the five-membered ring. The pyrazole ring in the pyrazolo[1,5-a]pyrazine scaffold has two adjacent nitrogen atoms, while the imidazole ring in the imidazo[1,2-a]pyrazine has them in a 1,3-relationship. This seemingly subtle difference can have a profound impact on the electronic properties, hydrogen bonding capabilities, and overall pharmacology of the resulting molecules. For instance, the positioning of the nitrogen atoms influences the dipole moment and the potential for hydrogen bond donor and acceptor interactions, which are critical for target engagement and pharmacokinetic properties.
Crafting the Core: A Comparative Look at Synthetic Strategies
The synthetic accessibility of a scaffold is a paramount consideration in drug discovery, as it dictates the feasibility of generating diverse libraries of analogs for structure-activity relationship (SAR) studies. Fortunately, both pyrazolo[1,5-a]pyrazines and imidazo[1,2-a]pyrazines are readily accessible through a variety of synthetic routes.
Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold
A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, a close and often discussed analog, involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[2] This approach allows for the introduction of diversity at multiple positions of the final molecule. Multicomponent reactions have also been successfully employed to construct this scaffold in a single pot, offering an efficient and atom-economical approach.[2]
General synthetic scheme for pyrazolo[1,5-a]pyrimidines.
Synthesis of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is also accessible through several synthetic strategies. A prevalent method is the condensation of 2-aminopyrazines with α-haloketones.[3] More recently, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, have been utilized for the one-pot synthesis of substituted imidazo[1,2-a]pyridines and pyrazines, highlighting the efficiency of modern synthetic methods.[4] Iodine-catalyzed three-component condensations have also been reported as an efficient method.[5][6]
General synthetic scheme for imidazo[1,2-a]pyrazines.
Biological Arena: A Head-to-Head Comparison of Therapeutic Applications
Both scaffolds have proven to be rich sources of biologically active compounds, with a particular emphasis on their use as kinase inhibitors in oncology.
The Pyrazolo[1,5-a]pyrazine/pyrimidine Scaffold: A Champion in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has a stellar track record in the field of kinase inhibitors, most notably with the development of FDA-approved drugs targeting Tropomyosin receptor kinases (Trk).[7][8] Larotrectinib and Entrectinib are two such drugs that have revolutionized the treatment of cancers harboring NTRK gene fusions.[7]
Trk receptors (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, initiating downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.[9][10] These pathways are crucial for cell survival, proliferation, and differentiation. In cancers with NTRK fusions, the Trk kinase domain is constitutively active, leading to uncontrolled cell growth.
Simplified Trk signaling pathway and the point of intervention for Larotrectinib.
Beyond Trk, the pyrazolo[1,5-a]pyrimidine scaffold has been explored as an inhibitor of a wide range of other kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Casein Kinase 2 (CK2).[11][12][13]
The Imidazo[1,2-a]pyrazine Scaffold: A Rising Contender
The imidazo[1,2-a]pyrazine scaffold has also demonstrated significant potential as a kinase inhibitor, with a particular focus on Aurora kinases.[14][15] Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[14] Several imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors have been developed and have shown potent anti-tumor activity in preclinical models.[3]
Aurora Kinase Signaling Pathway
Aurora kinases (Aurora A, B, and C) are serine/threonine kinases that play critical roles in various stages of mitosis, including centrosome separation, spindle assembly, and cytokinesis.[6][16] Their inhibition leads to mitotic arrest and apoptosis in cancer cells.
Simplified role of Aurora kinases in mitosis and their inhibition.
More recently, imidazo[1,2-a]pyrazine derivatives have been identified as potent and selective inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway, suggesting their potential in cancer immunotherapy.[17] This highlights the expanding therapeutic applications of this versatile scaffold.
Experimental Corner: Protocols for the Bench Scientist
To provide practical insights, we have outlined representative experimental protocols for the synthesis and biological evaluation of derivatives from both scaffolds.
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative (Larotrectinib Intermediate)
This protocol is adapted from the synthesis of Larotrectinib.[18][19]
Step 1: Reduction of the Nitro Group
To a solution of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine (1 equivalent) in ethanol, add an aqueous solution of ammonium chloride (10 equivalents).
Heat the mixture and add iron powder (10 equivalents) portion-wise.
Reflux the reaction for 4-8 hours under a nitrogen atmosphere.
Monitor the reaction by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 5-chloro-pyrazolo[1,5-a]pyrimidin-3-amine.
Step 2: Amide Coupling
To a solution of 5-chloro-pyrazolo[1,5-a]pyrimidin-3-amine (1 equivalent) in a suitable solvent, add (S)-3-hydroxypyrrolidine (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (1.3 equivalents).
Stir the reaction at room temperature for 5-8 hours.
Monitor the reaction by TLC.
Upon completion, work up the reaction by adding methyl tertiary butyl ether and washing with water.
Purify the product by column chromatography to yield the desired amide.
Experimental Protocol: In Vitro Kinase Assay
This is a general protocol for an in vitro kinase assay to evaluate the inhibitory activity of synthesized compounds.[20][21][22]
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), ATP, and MgCl2.
Add serial dilutions of the test compound (dissolved in DMSO) to the wells of a microplate.
Initiate the kinase reaction by adding the reaction buffer to the wells.
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Stop the reaction by adding a stop solution (e.g., EDTA).
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or by measuring the amount of ADP produced using a commercially available kit.[4][8]
Calculate the IC50 value of the compound by plotting the percentage of kinase inhibition against the compound concentration.
Conclusion: Choosing the Right Tool for the Job
Both the pyrazolo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine scaffolds are undeniably valuable assets in the medicinal chemist's toolbox. The choice between them will ultimately depend on the specific goals of the drug discovery program.
The pyrazolo[1,5-a]pyrimidine scaffold, with its proven track record in FDA-approved drugs, offers a more established and validated starting point, particularly for targeting kinases. The wealth of SAR data available for this scaffold can provide a significant head start in the design of new inhibitors.
The imidazo[1,2-a]pyrazine scaffold, while not yet represented in an approved drug, is a highly promising and versatile platform. Its demonstrated activity against a range of important targets, including Aurora kinases and components of the cGAS-STING pathway, suggests that it holds significant potential for the development of novel therapeutics in oncology and beyond. Its synthetic tractability allows for extensive exploration of chemical space.
Ultimately, the decision rests on a careful consideration of the target biology, the desired pharmacological profile, and the synthetic strategy. This guide has provided a comprehensive comparison to aid in that decision-making process, empowering researchers to select the optimal scaffold to propel their drug discovery efforts forward.
References
Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. Available at: [Link]
Bavetsias, V., et al. (2016). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 6(1), 1-23. Available at: [Link]
Creative Diagnostics. (n.d.). Trk Signaling Pathway. Retrieved from [Link]
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]
Drilon, A., et al. (2022). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 27(15), 4983. Available at: [Link]
El-Sayed, M. A., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. European Journal of Medicinal Chemistry, 101, 60-73. Available at: [Link]
Nakagawara, A. (2009). On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. Cancer Research, 69(19), 7495-7498. Available at: [Link]
Thiele, C. J., et al. (2009). “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology. Clinical Cancer Research, 15(19), 5962-5967. Available at: [Link]
Albaugh, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. Available at: [Link]
Flick, A. C. (2020). Synthetic Approaches to New Drugs Approved during 2018. Journal of Medicinal Chemistry, 63(19), 10652–10704. Available at: [Link]
ResearchGate. (2024). Schematic illustration of the TRK signaling pathway and its role to cell differentiation. Retrieved from [Link]
Protocols.io. (2018). Protocol for Invitro Kinase Assay. Retrieved from [Link]
Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
Wikipedia. (2024). Cyclin-dependent kinase. Retrieved from [Link]
Belanger, D. B., et al. (2011). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 201-10. Available at: [Link]
INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
ResearchGate. (n.d.). Aurora kinases: pathways and functions. Functional interaction map of Aurora A and Aurora B. Retrieved from [Link]
Bonnet, P. A., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 92-103. Available at: [Link]
Johnson & Johnson Pharmaceutical Research & Development. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(12), 1238-1243. Available at: [Link]
Google Patents. (2018). CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib.
Tabor, A. (2014). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Retrieved from [Link]
ResearchGate. (n.d.). Schematic diagram representing the Aurora A, B, & C kinases domains. Retrieved from [Link]
Li, J., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Google Patents. (2022). ES2995186T3 - Process for preparing high purity degree larotrectinib.
Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. Available at: [Link]
ResearchGate. (n.d.). Schematic depiction of the structure and activation process of CDKs. Retrieved from [Link]
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2014). AURKB (aurora kinase B). Retrieved from [Link]
DergiPark. (2024). Aurora Kinases: Their Role in Cancer and Cellular Processes. Retrieved from [Link]
Fancelli, D., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(21), 8479-8494. Available at: [Link]
Khan Academy. (n.d.). Cell cycle regulators. Retrieved from [Link]
Fancelli, D., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 6147-6151. Available at: [Link]
Bonnet, P. A., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 92-103. Available at: [Link]
Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]
El-Faham, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6643. Available at: [Link]
Johnson & Johnson Pharmaceutical Research & Development. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(12), 1238-1243. Available at: [Link]
bioRxiv. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Retrieved from [Link]
ResearchGate. (2016). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from [Link]
ResearchGate. (2021). Synthesis, Structural Characterization of Some Pyrazolo [1-5a] pyrimidine and imidazo[1,2-b]pyrazole Derivatives as Anti-cancer Activity. Retrieved from [Link]
Bentham Science. (n.d.). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Retrieved from [Link]
YouTube. (2019). Which Heterocyclic Compound is more basic (Imidazole vs Pyrazole) PART 1. Retrieved from [Link]
Reference Standards for 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine: A Technical Comparison Guide for Kinase Inhibitor Development
Introduction & Mechanistic Context 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine (CAS: 1326816-77-6) is a highly privileged synthetic intermediate. The pyrazolo[1,5-a]pyrazine core is a heavily utilized scaffold in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Context
4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine (CAS: 1326816-77-6) is a highly privileged synthetic intermediate. The pyrazolo[1,5-a]pyrazine core is a heavily utilized scaffold in the design of ATP-competitive small molecule kinase inhibitors, particularly those targeting Janus Kinases (JAK), RET, and FLT3[1].
The 4-chloro position of this scaffold is highly electrophilic, making it the primary site for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig cross-coupling to append hinge-binding amines. As an Application Scientist, I frequently observe downstream failures in kinase assays traced back to poor-quality starting materials. The meta-chloro (3-chloro) substitution on the phenyl ring is sterically critical for occupying specific hydrophobic specificity pockets within the kinase active site. If a reference standard or bulk batch is contaminated with the para-chloro (4-chlorophenyl) isomer, this impurity will seamlessly participate in downstream cross-coupling reactions. The result is an isomeric API impurity that can exhibit drastically different off-target kinase inhibition (e.g., hitting Aurora kinases instead of JAK), confounding biological data and failing safety toxicology screens.
Therefore, selecting the correct grade of reference standard and rigorously validating its purity profile is a non-negotiable prerequisite for drug development.
Comparison of Reference Standard Grades
To ensure reproducibility in synthesis and analytical quantification, reference standards are categorized by their certification rigor. Below is a quantitative comparison of the three primary grades available for this intermediate.
Specification / Metric
Primary Standard (qNMR Certified)
Analytical Grade (HPLC/MS)
Synthesis / Research Grade
Absolute Purity (qNMR)
≥ 99.5%
Not Certified
Not Certified
Chromatographic Purity (HPLC-UV)
≥ 99.8%
≥ 98.0%
≥ 95.0%
Isomeric Purity (3-Cl vs 4-Cl)
≥ 99.9%
≥ 99.0%
Variable (Often < 97%)
Moisture Content (Karl Fischer)
< 0.1%
< 0.5%
< 1.0%
Trace Metals (ICP-MS: Pd, Fe)
< 5 ppm
< 20 ppm
Not Tested
Primary Application
Calibration, API Impurity Tracking
Routine QC, Method Development
Early-stage Discovery Synthesis
Causality Note: Notice the strict limit on moisture and trace metals in the Primary Standard. Because the 4-chloro position is functionalized via transition-metal catalysis, residual palladium from upstream synthesis can poison the downstream catalysts. Furthermore, excess moisture leads to protodehalogenation during cross-coupling, creating a des-chloro impurity that is notoriously difficult to purge from the final API.
Analytical Validation Workflow
The following diagram illustrates the orthogonal testing required to elevate a raw batch to a Certified Reference Standard.
Analytical validation workflow for certifying pyrazolo[1,5-a]pyrazine reference standards.
To establish trust in your reference standard, you must employ an orthogonal analytical approach. The following protocols outline a self-validating system for certifying 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine.
Protocol 1: Isomeric Purity via HPLC-UV
Rationale: Reverse-phase HPLC is required to separate the critical 3-chlorophenyl isomer from the 4-chlorophenyl impurity.
Column Selection: Use a high-efficiency C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm core-shell) to maximize theoretical plates.
Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA). The TFA suppresses the ionization of the pyrazine nitrogens, preventing peak tailing and sharpening the peak shape.
System Suitability Test (SST) - Self-Validation Step: Before running the unknown batch, inject a resolution mixture containing both the 3-chloro and 4-chloro isomers. The system is only validated if the resolution (
) between the two isomers is . If , the gradient must be flattened (e.g., 40% to 60% Acetonitrile over 20 minutes) to ensure the impurity is not co-eluting and artificially inflating the purity of the main peak.
Detection: UV at 254 nm (optimal for the extended conjugation of the pyrazolo-pyrazine system).
Protocol 2: Absolute Quantitation via qNMR
Rationale: Chromatographic purity only measures UV-active components and is a relative method. Quantitative NMR (qNMR) provides an absolute mass-balance assay without needing a pre-existing standard of the same compound, making it the gold standard for certifying primary reference materials[2].
Internal Standard: Weigh exactly 10.0 mg of the pyrazolo[1,5-a]pyrazine sample and 5.0 mg of a certified TraceCERT® internal standard (e.g., 1,2,4,5-Tetrachloro-3-nitrobenzene) into a static-free vial.
Solvent: Dissolve in 0.6 mL of anhydrous DMSO-
.
Acquisition: Acquire a 1H-NMR spectrum with a long relaxation delay (
seconds) to ensure complete relaxation of all protons. Failing to use a sufficient D1 will result in severe integration errors.
Calculation: Integrate the distinct pyrazole proton (typically around
8.5 ppm) against the internal standard protons to calculate the absolute mass fraction.
Mechanistic Pathway: From Scaffold to Kinase Inhibition
Understanding the downstream fate of this reference standard reinforces the need for high purity. The diagram below illustrates how the scaffold is transformed into an active Pharmaceutical Ingredient (API) and its subsequent biological mechanism of action.
Downstream transformation of the scaffold into a kinase inhibitor and its biological mechanism.
Conclusion
The integrity of kinase inhibitor discovery relies entirely on the quality of its foundational building blocks. By selecting a Primary qNMR-certified standard for 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine, researchers can eliminate isomeric carryover, prevent catalyst poisoning during cross-coupling, and ensure that downstream biological assays reflect true target engagement rather than artifactual off-target toxicity.
References
Alsfouk, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921.[Link]
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.[Link]
Analytical Comparison Guide: IR Spectrum Analysis of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
Introduction & Analytical Context In modern drug development, the pyrazolo[1,5-a] fused ring system is highly valued as a stable purine bioisostere. It effectively mimics the biophysicochemical properties of the purine r...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Context
In modern drug development, the pyrazolo[1,5-a] fused ring system is highly valued as a stable purine bioisostere. It effectively mimics the biophysicochemical properties of the purine ring while offering superior in vivo stability, specifically by resisting nucleosidase cleavage [1]. 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine is a critical halogenated intermediate in this class. The presence of two distinct chlorine environments—a highly reactive heteroaromatic chlorine at the 4-position and an aromatic chlorine on the phenyl ring—creates a unique electronic fingerprint.
Accurate Infrared (IR) spectrum analysis is essential for confirming the structural integrity of this scaffold. For researchers, the primary analytical decision lies in choosing the correct sampling modality: Attenuated Total Reflectance (ATR-FTIR) versus Potassium Bromide (KBr) Pellet Transmission . This guide objectively compares these two methodologies, providing causality-driven protocols and quantitative spectral data to ensure rigorous characterization.
Methodological Comparison: ATR-FTIR vs. KBr Transmission
While both techniques probe the vibrational modes of the molecule, the physics of light-sample interaction dictate their optimal use cases.
ATR-FTIR relies on an evanescent wave generated when an IR beam reflects internally within a high-refractive-index crystal (e.g., Diamond or ZnSe). The wave penetrates only ~1–2 µm into the sample [3]. Because penetration depth (
) is directly proportional to wavelength, peaks at lower wavenumbers (e.g., C-Cl stretches) appear artificially more intense relative to high-wavenumber peaks (e.g., C-H stretches).
KBr Transmission passes the IR beam directly through a uniformly dispersed solid matrix. Because the path length is fixed and independent of wavelength, KBr pellets adhere strictly to the Beer-Lambert law, making this the gold standard for quantitative analysis and historical library matching [2].
Quantitative Data: Expected Spectral Band Assignments
Due to anomalous dispersion at the absorption maximum in ATR, peak maxima typically shift slightly to lower wavenumbers (red-shift) compared to true transmission spectra.
Table 1: Comparative IR Spectral Features of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
Functional Group / Vibration
ATR-FTIR (cm⁻¹)
KBr Pellet (cm⁻¹)
Relative Intensity
Mechanistic Note
Aromatic C-H Stretch
3085
3090
Weak
Lower intensity in ATR due to shallow penetration at high wavenumbers.
Pyrazolo-pyrazine C=N
1602
1605
Strong
Core scaffold marker; highly polarizable bond.
Pyrazolo-pyrazine C=C
1545
1550
Medium
Indicates the conjugated fused-ring system.
Aromatic C-Cl Stretch
1080
1085
Strong
High polarizability yields a strong dipole moment change.
Heteroaromatic C-Cl
740
745
Strong
Diagnostic for the 4-chloro substitution; appears highly intense in ATR [3].
To ensure scientific integrity, the following protocols are designed as self-validating systems. By embedding quality control checks directly into the workflow, the operator can confirm the validity of the data before proceeding to interpretation.
Causality: KBr is highly hygroscopic. Any absorbed water will produce broad, interfering bands at ~3400 cm⁻¹ (O-H stretch) and ~1640 cm⁻¹ (H-O-H bend), which can mask the critical C=N stretching region of the pyrazolo[1,5-a]pyrazine core.
Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours prior to use.
Milling: Weigh 1–2 mg of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine and 100 mg of dry KBr. Grind thoroughly in an agate mortar for 3–5 minutes until a fine, homogenous powder is achieved. Causality: Particles must be smaller than the wavelength of IR light (<2 µm) to prevent Mie scattering, which causes sloping baselines.
Pressing: Transfer the mixture to a 13 mm pellet die. Apply 10 tons of pressure using a hydraulic press under a vacuum for 5 minutes. Causality: The vacuum removes trapped air, preventing the formation of micro-fissures that cause opacity.
Self-Validation Check: Scan the pellet. Examine the baseline at 2000 cm⁻¹ (a region devoid of sample absorption). If the transmittance is <80%, the particle size is too large or the pellet is too thick. Discard and re-grind.
Causality: ATR requires intimate optical contact between the sample and the crystal. Air gaps will drastically reduce the intensity of the evanescent wave interaction [4].
Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum to subtract ambient CO₂ and water vapor.
Sample Application: Place ~1–2 mg of the neat solid compound directly onto the center of the crystal.
Compression: Lower the pressure anvil until the clutch clicks (typically applying ~75 psi). Causality: Consistent pressure ensures uniform optical contact and reproducible path lengths across different runs.
Self-Validation Check: Monitor the live spectrum. Ensure the strongest peak (likely the C-Cl stretch around 740 cm⁻¹) does not exceed an absorbance of 1.0. If it does, the sample is too thick or the pressure is too high, which can lead to detector saturation and non-linear peak distortion.
Workflow Visualization
Fig 1: Comparative experimental workflow for ATR-FTIR vs. KBr Transmission analysis.
References
Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue, nih.gov,
What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To
FTIR: Transmission vs ATR spectroscopy | Anim
Quantitative Analysis of Powdered Solids with FTIR-
Safety & Regulatory Compliance
Safety
Proper Disposal of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine: A Guide for Laboratory Professionals
As researchers and scientists working with novel chemical entities, our responsibility extends beyond synthesis and discovery to include the safe and environmentally sound management of resulting waste streams. This guid...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists working with novel chemical entities, our responsibility extends beyond synthesis and discovery to include the safe and environmentally sound management of resulting waste streams. This guide provides a detailed, step-by-step framework for the proper disposal of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine, a halogenated heterocyclic compound. In the absence of specific toxicological and environmental fate data for this molecule, a cautious approach is mandated, treating the compound and its associated waste as hazardous.
The procedures outlined below are grounded in established principles of laboratory safety and hazardous waste management, designed to ensure compliance with regulations and protect both laboratory personnel and the environment.
Hazard Assessment and Initial Precautions
Immediate Safety Precautions:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for small quantities).[4][7][8]
Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][4]
Avoid Contamination: Prevent the compound from coming into contact with skin, eyes, and clothing.[3] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[3]
Waste Characterization and Segregation: The First Step to Proper Disposal
Proper disposal begins at the point of generation. All waste must be correctly identified and segregated to prevent dangerous reactions and ensure it is handled by the appropriate disposal stream.[9][10]
Waste Categorization:
Based on its chemical structure (a chlorinated heterocyclic compound), waste containing 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine falls under the category of halogenated organic waste .[11][12] It is crucial to keep this waste stream separate from non-halogenated organic waste.[11]
Waste Type
Description
Examples
Solid Waste
Unused or expired pure compound, contaminated lab materials.
Solutions containing the compound from experiments or cleaning procedures.
Reaction mixtures, mother liquors from crystallization, solvent rinses of glassware.
Acutely Toxic Waste (if applicable)
Although not confirmed, if the compound is determined to be acutely toxic (P-listed), more stringent accumulation limits apply.
Not applicable without specific data, but a cautious approach is recommended.
On-Site Accumulation and Storage: A Controlled Environment
Hazardous waste must be accumulated in designated areas known as Satellite Accumulation Areas (SAAs), which should be at or near the point of generation.[13][14]
Step-by-Step Accumulation Procedure:
Select the Correct Container:
Use a chemically compatible container with a secure, tight-fitting lid.[10][11][13] Plastic containers, such as high-density polyethylene (HDPE), are often preferred for their durability.[13]
Ensure the container is in good condition, free from cracks or leaks.[11]
For liquid waste, never fill the container to more than 90% capacity to allow for vapor expansion.
The full chemical name: "Waste 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine". Avoid using abbreviations or chemical formulas.[11]
For mixtures, list all constituents and their approximate percentages.
The date when the first drop of waste was added to the container.[13]
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
Store the Container Safely:
Keep the waste container closed at all times, except when adding waste.[11][13] This prevents the release of vapors and potential spills.
Store the container in a designated Satellite Accumulation Area within the laboratory.[13][14]
Ensure secondary containment (such as a larger, chemically resistant bin) is used to capture any potential leaks.
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13][14]
Caption: Waste Disposal Workflow for 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine.
Final Disposal Pathway: Ensuring Regulatory Compliance
The ultimate disposal of chemical waste is a regulated process that must be handled by trained professionals.
Disposal Procedure:
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[13][14]
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal facility.[15]
Recommended Disposal Method: For halogenated organic compounds, high-temperature incineration is the preferred and generally required disposal method.[16] This process ensures the complete destruction of the compound and prevents the formation of toxic byproducts like dioxins and furans.[16] Do not dispose of this chemical or its waste down the drain or in the regular trash.[10]
Spill and Emergency Procedures
In the event of a spill, prompt and safe cleanup is essential.
Small Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.
Large Spills: In the case of a large spill, evacuate the area immediately and notify your institution's emergency response team or EH&S department.[11]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine, upholding their commitment to laboratory safety and environmental stewardship.
References
Ohio Environmental Protection Agency. (n.d.).
American Chemical Society. (n.d.).
Labor Security System. (n.d.).
University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
ResearchGate. (2025, August 10). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][9][10][14]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective.
BASF. (2025, July 28).
Fisher Scientific. (n.d.).
Scilit. (2021, January 1). A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line.
ResearchGate. (2021, January 2). A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line | Request PDF.
AK Scientific, Inc. (n.d.). 1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}.
Key Organics. (2019, February 20).
TCI Chemicals. (2025, April 25).
Pfaltz & Bauer. (n.d.).
Fisher Scientific. (2010, November 24).
MDPI. (2023, February 17). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][9][13][15]triazine Sulfonamides in Normal and Cancer Cells In Vitro.
Aaronchem. (2025, August 9).
Santa Cruz Biotechnology. (n.d.). 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine.
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
Braun Research Group. (n.d.).
MDPI. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
ResearchGate. (2017, June 4).
Drexel Chemical Company. (n.d.).
PubMed. (2023, November 1). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Risk Context
Compound Identity: 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
CAS: 1326816-77-6
Physical State: Solid (typically off-white to yellow powder)
Primary Application: Pharmaceutical intermediate, likely a scaffold for kinase inhibitors (e.g., JAK/TYK2 or similar pathways).[1][2]
The "Why" Behind the Safety:
As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this exact regioisomer may be sparse, its structural class—halogenated pyrazolo[1,5-a]pyrazines—is frequently designed for high biological potency .[1] These molecules are often ATP-competitive inhibitors intended to modulate cell signaling at nanomolar concentrations.[1]
Operational Directive:
Treat this compound as a Potent Compound (Band 3/4) until definitive toxicology proves otherwise. Do not rely solely on the lack of a "Skull and Crossbones" pictogram; the absence of evidence is not evidence of absence.
Hazard Identification & Risk Assessment
Based on structural analogs and Functional Group Analysis (FGA):
Hazard Class
GHS Code
Description
Mechanism of Risk
Acute Toxicity
H302/H312
Harmful if swallowed/contact
Nitrogen-rich heterocycles can interfere with neurotransmission or metabolic pathways.[1]
Irritation
H315/H319
Skin/Eye Irritant
Halogenated aromatics are often sensitizers and mucous membrane irritants.[1]
Target Organ
H335
Respiratory Irritation
Fine dusts from this class are highly irritating to the upper respiratory tract.
Unknown
N/A
Bioactive Potency
CRITICAL: Potential for kinase inhibition.[1] Long-term reproductive or systemic effects are possible.[1][3]
Personal Protective Equipment (PPE) Matrix
Rationale: The primary route of exposure for this solid is inhalation of dust during weighing and dermal absorption of solutions.
Zone
PPE Requirement
Technical Specification & Rationale
Ocular
Chemical Splash Goggles
Safety glasses are insufficient for fine powders that can drift around side shields.[1]
Respiratory
Engineering Control Primary
Do not use a respirator as a primary control. All open handling must occur in a certified Fume Hood.[1]
Dermal (Hand)
Double Nitrile (0.11 mm min)
Layering Strategy: 1.[1] Inner Glove: Bright color (e.g., orange) to reveal tears.2.[1] Outer Glove: Standard Nitrile.Note: If dissolved in DMSO/DMF, use Silver Shield® laminate gloves under nitrile, as DMSO carries toxicants through skin.
Body
Lab Coat + Tyvek Sleeves
Standard cotton coats absorb powders.[1] Disposable Tyvek sleeves prevent cuff contamination during weighing.[1]
Engineering Controls & Handling Protocol
A. The "Static Trap" (Crucial for Solids)
Dry heteroaromatic powders like pyrazolo[1,5-a]pyrazines are notoriously static-prone.[1] They will "jump" from spatulas, contaminating the balance and user.
Control: Use an Ionizing Fan or Anti-Static Gun inside the hood before opening the vial.
Logic: Neutralizing surface charge prevents aerosolization of the potent solid.
B. Step-by-Step Handling Workflow
Preparation:
Verify Fume Hood face velocity (Target: 100 fpm).
Place a disposable absorbent mat (pig mat) in the work area.[1]
Solvent Selection: This compound is likely soluble in DMSO or DMF.[1] Warning: These solvents enhance skin permeability.[1]
Weighing (The Critical Step):
Never weigh on an open bench.
Tare the vial inside the hood.
Transfer solid using a disposable antistatic spatula.[1]
Cap the vial immediately after transfer. Wipe the exterior of the vial with a Kimwipe dampened with methanol before removing from the hood.
Reaction Setup:
If using as an intermediate (e.g., Suzuki coupling), purge the reaction vessel with Argon/Nitrogen before adding the solid to prevent oxidation or moisture uptake, though the pyrazine core is relatively stable.
C. Waste Management[1]
Solid Waste: Dispose of contaminated gloves, mats, and paper in Hazardous Solid Waste (labeled "Toxic/Irritant").
Liquid Waste: Halogenated Organic Waste stream (due to Chloro- substituents).[1]
Glassware: Triple rinse with Acetone/Methanol inside the hood. Collect rinsate as halogenated waste.[1]
Visualizations
Diagram 1: Safe Handling Workflow
This logic flow ensures containment from storage to reaction.[1]
Caption: Operational workflow emphasizing static control and containment during the critical weighing phase.
Diagram 2: Spill Response Logic
Decision matrix for accidental release.
Caption: Immediate decision logic for spills. Note that dry powder spills must be dampened to prevent aerosolization.
Emergency Response (Immediate Action)
Scenario
Immediate Action
Inhalation
Evacuate: Move to fresh air immediately. If breathing is difficult, seek medical attention. The pyrazine core can cause respiratory distress.[3][4]
Skin Contact
Wash: 15 minutes continuous flushing with soap and water.[1] Do not use ethanol (increases absorption).[1]
Eye Contact
Flush: Use eyewash station for 15 minutes, holding eyelids open.[3] Consult an ophthalmologist.
Ingestion
Do NOT Induce Vomiting. Rinse mouth with water. Call Poison Control.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][5][6] [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: 29 CFR 1910.1450.[1][7] United States Department of Labor. [Link][1]
PubChem. (n.d.).[1] Compound Summary for Pyrazolo[1,5-a]pyrazine derivatives. National Library of Medicine. [Link]